molecular formula C12H14O2 B1331248 4-Isopropylcinnamic acid CAS No. 3368-21-6

4-Isopropylcinnamic acid

Numéro de catalogue: B1331248
Numéro CAS: 3368-21-6
Poids moléculaire: 190.24 g/mol
Clé InChI: SJDOOXOUSJDYFE-VMPITWQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOOXOUSJDYFE-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3368-21-6, 116373-36-5
Record name p-Isopropylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3368-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-isopropylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Isopropylcinnamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylcinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcinnamic acid, a derivative of cinnamic acid, is a compound of growing interest in the fields of chemical synthesis and drug discovery. Its unique structural features, combining a substituted aromatic ring with an acrylic acid moiety, make it a versatile building block for the synthesis of more complex molecules and a candidate for various biological applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

IdentifierValue
IUPAC Name (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid[1]
Synonyms p-Isopropylcinnamic acid, 3-(4-Isopropylphenyl)acrylic acid
CAS Number 3368-21-6[1]
Molecular Formula C₁₂H₁₄O₂[1]
SMILES CC(C)c1ccc(cc1)/C=C/C(=O)O
InChI InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 190.24 g/mol [1]
Melting Point 157-161 °C
Boiling Point Not available
Solubility Not available
pKa (Predicted) 4.54

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below is a summary of expected spectroscopic features based on the analysis of cinnamic acid and its derivatives.

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound would be expected to show the following signals:

  • Aromatic protons: Doublets in the range of 7.2-7.6 ppm.

  • Vinylic protons: Two doublets, one around 6.4 ppm and the other around 7.7 ppm, with a coupling constant characteristic of a trans-alkene.

  • Isopropyl group protons: A septet for the CH group around 3.0 ppm and a doublet for the two CH₃ groups around 1.2 ppm.

  • Carboxylic acid proton: A broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy

The PubChem database indicates the availability of ¹³C NMR data for this compound.[1] Key expected signals would include those for the carboxylic carbonyl carbon, the vinylic carbons, the aromatic carbons (including the quaternary carbon attached to the isopropyl group), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1700 cm⁻¹.

  • C=C stretch (Alkene): An absorption band around 1625-1640 cm⁻¹.

  • C=C stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-H stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.

  • C-H stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of cinnamic acid derivatives. Two common and effective methods are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

This method involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound, 4-isopropylbenzaldehyde is reacted with malonic acid.

Materials:

  • 4-Isopropylbenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For this compound, 4-isopropylbenzaldehyde is reacted with acetic anhydride and sodium acetate.

Materials:

  • 4-Isopropylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (for workup)

Procedure:

  • Combine 4-isopropylbenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at a high temperature (e.g., 180°C) for several hours.

  • Allow the mixture to cool slightly and then pour it into a beaker of water while stirring.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • If unreacted aldehyde is present, it can be removed by steam distillation.

  • Cool the solution and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Antimicrobial Activity

Derivatives of cinnamic acid have demonstrated activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The presence of the isopropyl group on the phenyl ring may influence the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Antioxidant Activity

Many phenolic compounds, including derivatives of cinnamic acid, are potent antioxidants. Their mechanism of action can involve direct scavenging of free radicals or the modulation of cellular antioxidant defense systems. The α,β-unsaturated carbonyl moiety in cinnamic acids can act as a Michael acceptor and may play a role in activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.

Antioxidant_Pathway cluster_cell Cell 4_ICA This compound Keap1 Keap1 4_ICA->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation (Normal State) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->4_ICA

Antioxidant signaling pathway of this compound.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin and hair. The inhibition of tyrosinase is a target for the development of agents for treating hyperpigmentation disorders and for use in cosmetics as skin-lightening agents. Cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The mechanism of inhibition can be competitive, non-competitive, or mixed-type, and often involves the chelation of the copper ions in the active site of the enzyme by the inhibitor.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site Tyrosinase Tyrosinase (Copper-containing enzyme) Product Dopaquinone -> Melanin Tyrosinase->Product Catalyzes oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to active site 4_ICA This compound (Inhibitor) 4_ICA->Tyrosinase Inhibits

References

Spectral Analysis of 4-Isopropylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Isopropylcinnamic acid, a cinnamic acid derivative of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

  • CAS Number: 3368-21-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.65Doublet1HVinylic CH =CH-COOH
~7.50Doublet2HAromatic (ortho to acrylic acid)
~7.25Doublet2HAromatic (meta to acrylic acid)
~6.40Doublet1HVinylic CH=CH -COOH
~2.95Septet1H-CH (CH₃)₂
~1.25Doublet6H-CH(C H₃)₂

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168-C OOH
~152Aromatic C -isopropyl
~145Vinylic C H=CH-COOH
~132Aromatic C -CH=CH
~129Aromatic C H (ortho to acrylic acid)
~127Aromatic C H (meta to acrylic acid)
~118Vinylic CH=C H-COOH
~34-C H(CH₃)₂
~24-CH(C H₃)₂

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid derivatives and may vary.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of cinnamic acid derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d Insert Sample e Acquire 1H Spectrum d->e f Acquire 13C Spectrum e->f g Acquire 2D Spectra (Optional) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Peak Picking & Integration i->j k Spectral Assignment j->k

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
3000-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1630MediumC=C stretch (Alkene)
~1600, ~1500Medium-WeakC=C stretch (Aromatic ring)
~1420MediumO-H bend (Carboxylic acid)
~1300MediumC-O stretch (Carboxylic acid)
~980Strong=C-H bend (trans-Alkene)

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis a Clean ATR Crystal b Place Small Amount of Solid Sample a->b c Collect Background Spectrum b->c Mount Sample d Collect Sample Spectrum c->d e Identify Characteristic Absorption Bands d->e

Figure 2: Experimental workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common ionization technique.

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern will be characteristic of the structure.

Table 4: Predicted Mass Spectral Data for this compound

m/zRelative IntensityAssignment
190Moderate[M]⁺ (Molecular Ion)
175High[M - CH₃]⁺
147Moderate[M - COOH]⁺
117Moderate[C₉H₉]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data for similar compounds. The base peak is likely to be at m/z 175 due to the stable benzylic carbocation formed upon loss of a methyl group from the isopropyl moiety.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with EI is as follows:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.

  • Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation and peak shape.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions. The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to confirm the structure of the compound.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis a Dissolve Sample in Volatile Solvent b Inject Sample a->b c Separation on Capillary Column b->c d Electron Ionization c->d Elution e Mass Analysis d->e f Detection e->f g Analyze Mass Spectrum and Fragmentation f->g

Figure 3: Experimental workflow for GC-MS analysis.

4-Isopropylcinnamic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse pharmacological activities.[1][2] Among these, 4-Isopropylcinnamic acid, a derivative featuring an isopropyl group at the para position of the phenyl ring, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, biological activities, and underlying mechanisms of action, with a focus on its potential in drug discovery and development. Due to the limited availability of specific data for this compound, this guide incorporates data from closely related cinnamic acid derivatives to provide a comprehensive and illustrative perspective.

Chemical and Physical Properties

This compound, also known as (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid, is a solid compound with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .[3]

PropertyValueReference
IUPAC Name (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid[3]
Molecular Formula C12H14O2[3]
Molecular Weight 190.24 g/mol [3]
Appearance Solid
CAS Number 116373-36-5[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, including the Perkin reaction, Heck reaction, and Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation (Representative)

This protocol describes a general method for the synthesis of cinnamic acid derivatives.

Materials:

  • 4-Isopropylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

  • After completion, cool the mixture and acidify with dilute HCl to precipitate the crude product.[4]

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4]

Biological Activities and Mechanisms of Action

Cinnamic acid derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the isopropyl group in this compound is suggested to be important for its antibacterial activity.[5]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table of IC50 Values for Representative Cinnamic Acid Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Derivative 1A-549 (Lung)10.36[7]
Cinnamic Acid Derivative 2A-549 (Lung)11.06[7]
Cinnamic Acid Derivative 3HT-29 (Colon)15.2[8]
Cinnamic Acid Derivative 4OAW-42 (Ovarian)12.8[8]
Antimicrobial Activity

Cinnamic acid and its derivatives have shown efficacy against a range of microbial pathogens.[5][9][10][11][12] Their mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table of MIC Values for Representative Cinnamic Acid Derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
p-Coumaric acidAcinetobacter baumannii128-256[9]
Ferulic acidAcinetobacter baumannii512-1024[9]
p-Methoxycinnamic acidAcinetobacter baumannii128-512[9]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15 µM[5]
Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are primarily attributed to their ability to modulate key inflammatory signaling pathways.[1][13][14][15][16]

Signaling Pathway Modulation:

Cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][13][16] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Furthermore, some derivatives have been found to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17][18][19] Specifically, trans-cinnamic acid has been shown to induce fibroblast migration through PKA- and p38-MAPK signaling pathways.[18][19]

Visualizations

Synthesis Workflow: Knoevenagel Condensation

Knoevenagel_Condensation Reactants 4-Isopropylbenzaldehyde + Malonic Acid Reaction Reflux Reactants->Reaction Catalyst Pyridine, Piperidine Catalyst->Reaction Acidification Acidification (HCl) Reaction->Acidification Purification Recrystallization Acidification->Purification Product This compound Purification->Product

Caption: Knoevenagel condensation for this compound synthesis.

Signaling Pathway: NF-κB Inhibition by Cinnamic Acid Derivatives

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates p50 p50 p65 p65 NFkB_dimer NF-κB (p50/p65) CAD Cinnamic Acid Derivatives CAD->IKK inhibits Nucleus Nucleus NFkB_dimer->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Cytokines TNF-α, IL-6 Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of cinnamic acid and its derivatives indicate that they are generally well-absorbed after oral administration and are metabolized in the liver.[20][21][22] However, the bioavailability of some hydroxycinnamic acids can be low.[23]

Cinnamic acid itself is considered to have low toxicity.[24] However, the toxicity of its derivatives can vary depending on the specific substitutions.[24] Further toxicological studies are necessary to fully characterize the safety profile of this compound. Some studies on related compounds have shown a potential for clastogenic effects, indicating that careful evaluation of genotoxicity is warranted for new derivatives.[25][26]

Conclusion

This compound represents a valuable scaffold in the field of drug discovery, with the potential for development into novel therapeutic agents for a range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide has summarized the available information on its synthesis, biological activities, and mechanisms of action, drawing on data from closely related cinnamic acid derivatives to provide a comprehensive overview. Further research is warranted to fully elucidate the pharmacological profile of this compound, including more detailed in vitro and in vivo studies to quantify its therapeutic efficacy and to establish a comprehensive safety profile. The insights provided herein are intended to support and guide researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of this promising class of compounds.

References

In-Depth Technical Guide: Health and Safety for Handling 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Isopropylcinnamic acid, a compound often utilized in chemical synthesis and research. The following sections detail potential hazards, exposure control, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] Ingestion may also be harmful.[2]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

  • Acute Toxicity, Oral: While specific data is limited, it is classified as potentially harmful if swallowed.[2]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
Appearance Solid
Synonyms p-Isopropylcinnamic acid, 3-(4-Isopropylphenyl)acrylic acid[2]
CAS Number 3368-21-6[2]

Toxicological Data

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A fume hood is recommended, especially when handling powders to minimize inhalation of dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPESpecifications
Eye/Face Protection Chemical safety goggles or a face shield are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.
Respiratory Protection If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for preventing accidents and exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1]

  • Use only in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.

  • When weighing or transferring powdered material, do so in a manner that minimizes dust generation.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols

Adapted OECD TG 439: In Vitro Skin Irritation Test for this compound

This protocol is an adapted summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a solid chemical like this compound using a reconstructed human epidermis (RhE) model.[4][5][6]

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

  • This compound

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

Procedure:

  • Tissue Preparation: Culture the RhE tissues to the appropriate stage of development according to the manufacturer's instructions.

  • Application of Test Chemical:

    • Apply a sufficient amount of solid this compound directly to the surface of the RhE tissue to ensure uniform coverage.

    • Apply the positive and negative controls to separate tissue models.

  • Exposure: Expose the tissues to the test chemical and controls for a defined period (e.g., 60 minutes).

  • Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

  • Post-Exposure Incubation: Transfer the tissues to fresh assay medium and incubate for a specified period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Incubate the tissues with MTT solution. Viable cells will reduce the MTT to a blue formazan precipitate.

    • Extract the formazan from the tissues using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of viable cells for the tissues treated with this compound relative to the negative control.

    • A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[6]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid Carefully prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer emergency_spill Spill handling_weigh->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon emergency_exposure Exposure handling_transfer->emergency_exposure emergency_fire Fire handling_transfer->emergency_fire cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

First_Aid_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin flush_eyes Flush Eyes with Water eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical Immediately rinse_mouth->seek_medical Immediately

First-aid response for exposure to this compound.

References

4-Isopropylcinnamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcinnamic acid, a derivative of cinnamic acid, is a compound of interest in the fields of biomedical research and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific research on this compound is limited, this document extrapolates potential biological activities and mechanisms of action based on the well-documented properties of the broader class of cinnamic acid derivatives. This guide includes detailed experimental protocols for assessing potential antimicrobial and anticancer activities and presents hypothetical signaling pathways that may be modulated by this compound, offering a foundational resource for future research endeavors.

Core Compound Identification

The fundamental physicochemical properties of this compound are essential for any experimental design and are summarized below.

PropertyValueCitation(s)
CAS Number 3368-21-6[1][2][3][4]
Molecular Weight 190.24 g/mol [1][3][4]
Molecular Formula C₁₂H₁₄O₂[1]
IUPAC Name (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid[1]
Synonyms p-Isopropylcinnamic acid, 3-(4-isopropylphenyl)acrylic acid[1]

Potential Biological Activities and Data

Cinnamic acid and its derivatives are known to exhibit a range of biological activities.[5] While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activities of related cinnamic acid compounds, suggesting potential areas of investigation for the 4-isopropyl derivative.

Table 2.1: Reported Antimicrobial Activity of Cinnamic Acid Derivatives

Compound/DerivativeTest OrganismMinimum Inhibitory Concentration (MIC)Reference
Cinnamic AcidStaphylococcus aureus125 µg/mL[2]
Cinnamic AcidEscherichia coli125 µg/mL[2]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15 µM[6]

Table 2.2: Reported Anticancer Activity of Cinnamic Acid Derivatives

Compound/DerivativeCell LineIC₅₀ ValueAssayReference
Cinnamic AcidHT-144 (Melanoma)2.4 mMViability Assay[4]
Ethyl-p-methoxycinnamateCL-6 (Cholangiocarcinoma)245.5 µg/mlMTT Assay[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Synthesis of this compound

A general method for the synthesis of cinnamic acid derivatives involves the Perkin reaction or similar condensation reactions.[8] A plausible synthesis route for this compound is outlined below.

Protocol 3.1.1: Synthesis via Perkin Reaction

  • Reactants: Combine 4-isopropylbenzaldehyde, acetic anhydride, and a weak base (e.g., triethylamine or sodium acetate).

  • Reaction: Heat the mixture under reflux for several hours.

  • Hydrolysis: After cooling, add a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate anhydride.

  • Purification: The resulting precipitate of this compound can be collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol 3.3.1: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other cinnamic acid derivatives, several pathways are of high interest. The following diagrams illustrate these potential pathways.

NF_kB_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway This compound This compound MEK MEK This compound->MEK Inhibition? Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response Regulation

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Activation? Nrf2 Nrf2 Keap1->Nrf2 Sequestration Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induction? p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Activation Bcl2 Bcl-2 p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis via the intrinsic pathway.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation in drug discovery and development. This guide provides the essential foundational information and experimental frameworks to begin exploring its therapeutic potential. Future research should focus on confirming the hypothesized biological activities, particularly its efficacy against a broader range of microbial strains and cancer cell lines. Crucially, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies will be vital in determining its true potential as a novel therapeutic agent.

References

Potential Therapeutic Applications of 4-Isopropylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, presents a compelling scaffold for the development of novel therapeutics. While research specifically focused on this compound remains in its nascent stages, the broader family of cinnamic acid derivatives has demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the current, albeit limited, knowledge on this compound and its closely related analogs, highlighting its potential therapeutic applications. We delve into its putative mechanisms of action, supported by data from related compounds, and provide generalized experimental protocols for its investigation. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic utility of this compound.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse biological activities.[1] These activities include antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4] The structural diversity within this family, arising from various substitutions on the phenyl ring and modifications of the carboxylic acid group, allows for a broad range of pharmacological profiles. This compound, characterized by an isopropyl group at the para position of the phenyl ring, is a synthetic derivative with potential for therapeutic development. While direct studies on this compound are sparse, research on structurally similar compounds, such as 4-isopropylbenzylcinnamide, suggests promising antimicrobial properties.[5][6] This guide will explore the potential therapeutic applications of this compound, drawing parallels from its chemical relatives and outlining a path for future investigation.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of cinnamic acid derivatives, this compound is hypothesized to possess several therapeutic applications.

Antimicrobial Activity

Cinnamic acid and its derivatives have shown efficacy against a range of microbial pathogens.[7] A closely related compound, 4-isopropylbenzylcinnamide, has demonstrated potent antibacterial activity.[5][6]

Mechanism of Action: The antimicrobial action of cinnamic acid derivatives is believed to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. The lipophilic nature of the isopropyl group in this compound may enhance its ability to penetrate bacterial cell walls.

Anticancer Activity

Numerous cinnamic acid derivatives have been investigated for their potential as anticancer agents.[2][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.

Potential Signaling Pathways:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[9] Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.[10]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[11][12][13] Inhibition of the NF-κB pathway is a promising strategy for cancer therapy, and some cinnamic acid derivatives have been shown to possess this activity.[14]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Cinnamic acid derivatives are known to possess both anti-inflammatory and antioxidant properties.[3][15][16]

Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes and cytokines, potentially via the NF-κB pathway.[4] Their antioxidant activity is often attributed to the ability of the phenolic group and the conjugated double bond to scavenge free radicals.[17]

Neuroprotective Effects

The potential of cinnamic acid derivatives in the context of neurodegenerative diseases is an emerging area of research.[18][19][20][21] Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective effects.

Quantitative Data

Specific quantitative data for this compound is not yet widely available in the public domain. However, data from a closely related derivative provides a valuable point of reference.

CompoundBiological ActivityAssayTarget Organism/Cell LineQuantitative MetricValueReference(s)
4-isopropylbenzylcinnamideAntibacterialBroth MicrodilutionS. aureus (ATCC-35903), S. epidermidis (ATCC-12228), P. aeruginosa (ATCC-25853)MIC458.15 µM[5][6]

Note: Further research is required to determine the specific IC50 and MIC values of this compound across various applications.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Synthesis of this compound

A general method for the synthesis of cinnamic acid derivatives involves the Knoevenagel-Doebner condensation or the Perkin reaction.[22][23][24]

Example Protocol (Perkin Reaction):

  • Combine 4-isopropylbenzaldehyde, acetic anhydride, and a weak base (e.g., triethylamine or sodium acetate).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity Assays

Common methods to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay Protocol:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, add various concentrations of the compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Logical Relationships

The therapeutic effects of cinnamic acid derivatives are often mediated through the modulation of key cellular signaling pathways.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response 4-IPCA This compound (Potential Modulator) 4-IPCA->RAF Inhibition? 4-IPCA->MEK Inhibition? 4-IPCA->ERK Inhibition? NFkB_Pathway cluster_0 Cytoplasm Inflammatory_Signal Inflammatory Signal (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Signal->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription 4-IPCA This compound (Potential Inhibitor) 4-IPCA->IKK_Complex Inhibition? Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Antimicrobial Antimicrobial Assays (MIC, MBC) In_Vitro_Screening->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Studies->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Studies->Enzyme_Inhibition In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Methodological & Application

Synthesis of 4-Isopropylcinnamic Acid via Perkin Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-isopropylcinnamic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary method detailed is the Perkin reaction, a classic organic condensation reaction.[1][2][3] This application note includes detailed experimental protocols for both conventional heating and microwave-assisted synthesis, a comparison of reaction parameters, and characterization data for the final product.

Introduction

Cinnamic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for polymerization.[4][5] The Perkin reaction provides a straightforward method for the synthesis of α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, typically in the presence of a weak base such as sodium acetate.[1][2][3] This protocol focuses on the synthesis of this compound from 4-isopropylbenzaldehyde and acetic anhydride.

Reaction and Mechanism

The Perkin reaction proceeds via the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (4-isopropylbenzaldehyde). Subsequent dehydration and hydrolysis yield the final product, this compound. The reaction is typically carried out at elevated temperatures.

Reaction Scheme:

4-Isopropylbenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound + Acetic Acid

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the Perkin reaction using both conventional heating and microwave irradiation methods.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
4-Isopropylbenzaldehyde148.200.051
Acetic Anhydride102.090.0731.46
Sodium Acetate (anhydrous)82.030.030.6

Table 2: Reaction Conditions and Yields

ParameterConventional HeatingMicrowave Irradiation
Temperature180 °CNot explicitly controlled (Power level)
Reaction Time4-8 hours[6]5 minutes[6]
Power (for Microwave)N/A320 W (40% of 800 W)[6]
SolventNone (Acetic Anhydride acts as solvent)None (Acetic Anhydride acts as solvent)[6]
Product YieldModerate to High (Specific data not available)~70-80% (estimated based on similar derivatives)[6]

Experimental Protocols

Materials and Equipment
  • 4-Isopropylbenzaldehyde

  • Acetic Anhydride

  • Sodium Acetate (anhydrous, freshly fused and powdered)

  • Deionized Water

  • Saturated Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Microwave reactor (for microwave-assisted synthesis)

  • Steam distillation apparatus

  • Büchner funnel and flask

  • Beakers and other standard laboratory glassware

  • pH paper

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Synthesis of this compound

Method A: Conventional Heating

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-isopropylbenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered anhydrous sodium acetate (0.03 mol).

  • Reaction: Attach a reflux condenser and heat the mixture in a preheated oil bath or heating mantle to 180 °C for 4-8 hours.[6]

  • Work-up:

    • Allow the reaction mixture to cool slightly and pour it into a flask containing 100 mL of water.

    • Neutralize the mixture with a saturated solution of sodium carbonate until it is alkaline.

    • Perform steam distillation to remove any unreacted 4-isopropylbenzaldehyde.[7]

    • Cool the remaining solution and filter to remove any resinous byproducts.

    • Acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH is acidic, leading to the precipitation of the crude product.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

    • Dry the purified crystals and determine the melting point and yield.

Method B: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-isopropylbenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered anhydrous sodium acetate (0.03 mol).[6]

  • Reaction: Place the vessel in a microwave reactor and irradiate at 320 W for 5 minutes.[6]

  • Work-up and Purification: Follow the same work-up and purification steps as described for the conventional heating method.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₂H₁₄O₂[8]
Molecular Weight190.24 g/mol [8]
AppearanceWhite crystalline solid
Melting PointData not available in search results
¹H NMR (CDCl₃, δ ppm)Data not available in search results
¹³C NMR (CDCl₃, δ ppm)Data not available in search results
IR (KBr, cm⁻¹)Data not available in search results

Note: Specific NMR and IR data for this compound were not found in the search results. General characteristic peaks for cinnamic acids include a broad O-H stretch (~3000-2500 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and a C=C stretch (~1630 cm⁻¹) in the IR spectrum. The ¹H NMR would show signals for the vinyl protons, aromatic protons, and the isopropyl group. The ¹³C NMR would show corresponding signals for the carboxylic acid carbon, vinyl carbons, aromatic carbons, and the isopropyl group.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Mixing Reagents (4-Isopropylbenzaldehyde, Acetic Anhydride, NaOAc) reaction Perkin Reaction (Heating or Microwave) reagents->reaction hydrolysis Hydrolysis (Addition of Water) reaction->hydrolysis neutralization Neutralization (Saturated Na₂CO₃) hydrolysis->neutralization steam_dist Steam Distillation (Remove unreacted aldehyde) neutralization->steam_dist acidification Acidification (Conc. HCl) steam_dist->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization characterization Characterization (MP, NMR, IR) recrystallization->characterization

Caption: Experimental workflow for the synthesis of this compound.

Perkin Reaction Mechanism

perkin_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Hydrolysis Ac2O Acetic Anhydride Enolate Enolate Ion Ac2O->Enolate Deprotonation NaOAc Sodium Acetate (Base) Aldehyde 4-Isopropyl- benzaldehyde Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Enolate2->Intermediate1 Nucleophilic Attack MixedAnhydride Mixed Anhydride Intermediate2->MixedAnhydride Acyl Transfer Dehydration Dehydration (-H₂O) MixedAnhydride->Dehydration FinalProduct 4-Isopropyl- cinnamic Acid Dehydration->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Perkin reaction.

References

Application Note: HPLC Analysis of 4-Isopropylcinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcinnamic acid and its derivatives are a class of compounds with significant interest in drug discovery and development due to their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2][3][4] Accurate and reliable analytical methods are crucial for the synthesis, purification, and characterization of these compounds. This application note provides a detailed protocol for the analysis of this compound and a selection of its ester and amide derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Analytical Challenge

The primary challenge in the analysis of this compound and its derivatives lies in achieving adequate separation of compounds with similar core structures but varying hydrophobicity. This method is designed to provide a robust separation of the parent acid from its more hydrophobic ester and amide derivatives, which is essential for reaction monitoring, purity assessment, and quality control.

Methodology

A reversed-phase HPLC method was developed to separate this compound and three of its derivatives: methyl 4-isopropylcinnamate, ethyl 4-isopropylcinnamate, and 4-isopropylbenzylcinnamide.

Experimental Protocol

1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (≥98%).

  • Syringe filters (0.45 µm).

2. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound (this compound, methyl 4-isopropylcinnamate, ethyl 4-isopropylcinnamate, and 4-isopropylbenzylcinnamide) in 10 mL of acetonitrile.

  • Working Standard Mixture (100 µg/mL): Dilute the stock solutions 1:10 with acetonitrile to create a mixed standard solution containing 100 µg/mL of each analyte.

  • Sample Preparation: Dissolve the sample in acetonitrile to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its derivatives under the specified conditions. These are representative values based on typical performance for similar compounds.

Table 1: Chromatographic Performance

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound4.5-1.1
Methyl 4-Isopropylcinnamate6.23.81.2
Ethyl 4-Isopropylcinnamate7.12.51.1
4-Isopropylbenzylcinnamide9.85.11.3

Table 2: Method Validation Parameters

CompoundLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compound>0.9990.10.3
Methyl 4-Isopropylcinnamate>0.9990.10.3
Ethyl 4-Isopropylcinnamate>0.9990.10.3
4-Isopropylbenzylcinnamide>0.9990.20.6

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve weigh->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

HPLC analysis workflow.

Signaling Pathway Context

Cinnamic acid derivatives have been investigated for their potential to modulate various cellular signaling pathways, for instance, in the context of their antimicrobial or anticancer effects. The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by these compounds.

G compound 4-Isopropylcinnamic Acid Derivative receptor Cell Surface Receptor or Target Enzyme compound->receptor Inhibition kinase_cascade Kinase Cascade receptor->kinase_cascade Blocks Activation cellular_response Cellular Response (e.g., Apoptosis, Reduced Inflammation) receptor->cellular_response transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression gene_expression->cellular_response

Hypothetical signaling pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of this compound and its ester and amide derivatives. This method is suitable for a range of applications in research and development, including the monitoring of chemical syntheses, purity assessment of final products, and quality control. The provided protocol and performance characteristics serve as a valuable starting point for the analysis of this important class of compounds.

References

Application Note: Quantitative Analysis of 4-Isopropylcinnamic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylcinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic organic acid.[1] Its structural analogs have been investigated for various biological activities, making its accurate quantification crucial in pharmaceutical research, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[2] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[3][4] This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following a derivatization procedure.

Experimental Protocols

Sample Preparation: Extraction from a Sample Matrix

This protocol outlines a general liquid-liquid extraction procedure for this compound from a liquid sample matrix.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol

  • Ethyl acetate

  • 3 M HCl

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the sample into a clean centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, enhancing its extraction into an organic solvent.

  • Add 2 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

To improve volatility and thermal stability for GC analysis, the carboxylic acid group of this compound is derivatized to a trimethylsilyl (TMS) ester.[5][6]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (reaction solvent)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[4]

  • Seal the vial tightly.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[6][7]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer.

ParameterSetting
Gas Chromatograph
InjectorSplit/splitless
Injector Temperature280°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 50-400) and Selected Ion Monitoring (SIM)
Transfer Line Temp280°C
Ion Source Temp230°C

Data Presentation

Quantitative analysis is performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The following table summarizes key mass spectral data for the TMS-derivative of this compound and provides hypothetical quantitative parameters that should be determined experimentally. The molecular weight of underivatized this compound is 190.24 g/mol .[1]

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)
This compound-TMSTo be determined247262, 175e.g., 1e.g., 5e.g., 5-1000
Internal Standard-TMSTo be determinedTo be determinedTo be determined---

Note: The quantifier and qualifier ions for the TMS-derivative are predicted based on common fragmentation patterns. The molecular ion [M]+ would be at m/z 262. A likely fragment would be the loss of a methyl group [M-15]+ at m/z 247. The ion at m/z 175 corresponds to a fragment of the underivatized molecule.[1] These values, along with LOD, LOQ, and linearity, must be experimentally determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample Collection (e.g., Plasma) extraction 2. Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction Acidification (HCl) evaporation 3. Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization 4. Silylation (BSTFA + 1% TMCS) evaporation->derivatization heating 5. Heating (70°C for 60 min) derivatization->heating gcms 6. GC-MS Injection heating->gcms data 7. Data Acquisition (Full Scan & SIM) gcms->data quant 8. Quantification data->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship Analyte This compound (Low Volatility) Derivatization Derivatization (Silylation) Analyte->Derivatization Increases Volatility Derivative TMS-Derivative (High Volatility) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC Enables Analysis MS Mass Spectrometry (Detection & Quantification) GC->MS

Caption: Logical relationship for the GC-MS analysis of this compound.

References

Application Note: Purification of 4-Isopropylcinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylcinnamic acid is a derivative of cinnamic acid with potential applications in various fields of chemical and pharmaceutical research. The purity of this compound is crucial for obtaining reliable and reproducible results in experimental studies. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. The procedure is based on established methods for the purification of cinnamic acid and its derivatives.

Data Presentation

Table 1: Solubility of trans-Cinnamic Acid in Different Solvent Systems at 25°C (298.15 K)

Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.04Slightly soluble at room temperature.[1]
Water98~0.59Solubility increases with temperature, but may not be sufficient for efficient recrystallization alone.[1]
Ethanol2523Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[1]
Methanol + Water25Varies with ratioThe solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.[1]
Ethanol + Water25Varies with ratioThe addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.[1]

Note: The data presented is for trans-cinnamic acid and serves as a general guide. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample of this compound.

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol (the "good" solvent) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the this compound is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.

    • To perform a hot filtration, pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

    • Pour the hot solution through the pre-heated funnel into the clean, hot flask.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water (the "poor" solvent) dropwise with continuous stirring until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

    • Once the cloud point is reached, cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[1]

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Experimental Workflow

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes add_water Add Water to Cloud Point impurities->add_water No hot_filtration->add_water cool_rt Cool Slowly to Room Temperature add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration to Collect Crystals cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the solution is cooling too quickly or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.

  • No Crystals Form: If no crystals form after cooling, the solution may not be saturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. If that fails, a small seed crystal of the pure compound can be added. Alternatively, some of the solvent can be evaporated to increase the concentration of the solute.

  • Low Yield: A low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is sufficiently cooled to maximize crystal formation.

References

Application Notes and Protocols for 4-Isopropylcinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-Isopropylcinnamic acid as a versatile starting material in organic synthesis. It includes detailed protocols for the preparation of its derivatives, quantitative data on their biological activities, and visualizations of synthetic workflows.

Introduction

This compound is an aromatic carboxylic acid characterized by an isopropyl group on the phenyl ring and an α,β-unsaturated carboxylic acid moiety. This unique structure offers multiple reactive sites, making it a valuable building block for the synthesis of a diverse range of organic molecules with potential applications in pharmaceuticals and materials science. The presence of the isopropyl group can influence the lipophilicity and steric environment of the resulting derivatives, potentially modulating their biological activity.

Synthetic Applications

This compound can undergo various transformations at its carboxylic acid group, the double bond, or the aromatic ring. Key synthetic applications include the formation of esters and amides, which are prevalent motifs in biologically active compounds.

Esterification

The carboxylic acid functionality of this compound can be readily converted to esters through several methods, including Fischer esterification and coupling agent-mediated reactions. Esterification is a common strategy to modify the pharmacokinetic properties of a lead compound.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a variety of amines to generate a library of cinnamamides. These derivatives are of significant interest due to the diverse biological activities exhibited by this class of compounds.

Experimental Protocols

Synthesis of Ethyl 4-Isopropylcinnamate

Reaction: Fischer Esterification

Description: This protocol describes the synthesis of ethyl 4-isopropylcinnamate via acid-catalyzed esterification of this compound with ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-isopropylcinnamate.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: High yields are typically obtained with this method. One study on the sonochemical synthesis of ethyl cinnamate reported a yield of 96.61%[1].

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-Aryl-4-isopropylcinnamamides

Reaction: Amide Coupling using a Carbodiimide Reagent

Description: This protocol outlines the synthesis of N-aryl amides of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., p-anisidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF under a nitrogen atmosphere, add EDC.HCl (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aniline (1 equivalent) to the reaction mixture.

  • Stir the reaction at a slightly elevated temperature (e.g., 60°C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: A study on the optimization of N-amidation of cinnamic acid with p-anisidine using EDC.HCl reported a yield of 93.1% under optimized conditions[2].

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The biological activity of this compound derivatives is an area of active research. The following tables summarize available quantitative data for antimicrobial and cytotoxic activities.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µM)Reference
4-isopropylbenzylcinnamideStaphylococcus aureus (ATCC-35903)458.15[3]
4-isopropylbenzylcinnamideStaphylococcus epidermidis (ATCC-12228)Not Reported[3]
4-isopropylbenzylcinnamidePseudomonas aeruginosa (ATCC-25853)Not Reported[3]

Table 2: Cytotoxic Activity of Cinnamic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Cinnamic acid amides with electron-withdrawing groupsHeLa, K562, Fem-x, MCF-742 - 166[4]

Note: The data in Table 2 is for a series of cinnamic acid derivatives and not specifically for derivatives of this compound, but it provides a relevant context for potential anticancer activity.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

Esterification_Workflow Start This compound + Alcohol Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for the esterification of this compound.

Amidation_Workflow Start This compound + Amine Activation Coupling Agent (e.g., EDC) Start->Activation Reaction Amide Bond Formation Activation->Reaction Workup Extraction & Purification Reaction->Workup Product Amide Product Workup->Product

Caption: General workflow for the amidation of this compound.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of derivatives, particularly esters and amides. The protocols provided herein offer robust methods for the preparation of these compounds, which have shown promise as antimicrobial agents. Further exploration of the biological activities of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential. The adaptable synthetic routes allow for the generation of diverse chemical libraries for screening in drug discovery programs.

References

Application Notes and Protocols: Antimicrobial and Antifungal Assays for 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds found in plants that have garnered significant interest for their broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] The core structure of cinnamic acid presents a versatile scaffold for the development of new therapeutic agents.[3] Notably, the presence of an isopropyl group has been suggested to be a key contributor to the antibacterial activity of certain cinnamic acid derivatives.[4]

These application notes provide detailed protocols for determining the antimicrobial and antifungal efficacy of 4-Isopropylcinnamic acid. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) assays, utilizing the broth microdilution method. This document is intended to guide researchers in the systematic evaluation of this compound as a potential antimicrobial and antifungal agent.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)Positive Control (Drug)MIC of Control (µg/mL)
Staphylococcus aureuse.g., ATCC 29213e.g., Vancomycin
Escherichia colie.g., ATCC 25922e.g., Ciprofloxacin
Candida albicanse.g., ATCC 90028e.g., Fluconazole
Aspergillus nigere.g., ATCC 16404e.g., Amphotericin B
(User-defined)
(User-defined)

Table 2: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC or MFC/MIC RatioInterpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic)
Staphylococcus aureuse.g., ATCC 29213
Escherichia colie.g., ATCC 25922
Candida albicanse.g., ATCC 90028
Aspergillus nigere.g., ATCC 16404
(User-defined)
(User-defined)

Note: An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered bactericidal or fungicidal, respectively.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains

  • Positive control antibiotics/antifungals

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the hydrophobic nature of this compound, dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

    • Yeast (e.g., Candida): Prepare the inoculum similarly to bacteria, adjusting to a 0.5 McFarland standard and then diluting to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds (e.g., Aspergillus): Grow the mold on a suitable agar medium until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida, 28-35°C for molds) for the recommended duration (e.g., 16-20 hours for bacteria, 24-48 hours for Candida, and up to 72 hours for some molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by using a microplate reader to measure absorbance.

Protocol 2: Determination of Minimum Bactericidal (MBC) and Minimum Fungicidal (MFC) Concentrations

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under appropriate conditions.

  • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation stock Prepare Stock Solution of This compound plate_prep Prepare 96-well Plate with Serial Dilutions stock->plate_prep inoculation Inoculate Plate plate_prep->inoculation inoculum_prep Prepare and Standardize Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation mic_read Determine MIC incubation->mic_read subculture Subculture from Wells with No Growth mic_read->subculture mbc_mfc_read Determine MBC/MFC subculture->mbc_mfc_read

Workflow for MIC and MBC/MFC Determination.

proposed_mechanism cluster_fungus Fungal Cell cluster_effects Antifungal Effects compound Cinnamic Acid Derivatives cell_wall Cell Wall compound->cell_wall Interaction cell_membrane Cell Membrane (Ergosterol) compound->cell_membrane Interaction enzyme Benzoate 4-hydroxylase (CYP53) compound->enzyme Inhibition growth_inhibition Inhibition of Fungal Growth

Proposed Antifungal Mechanism of Cinnamic Acid Derivatives.

Potential Mechanism of Action

While the precise signaling pathways affected by this compound require specific investigation, studies on other cinnamic acid derivatives suggest potential mechanisms of action. In fungi, some derivatives have been shown to interact directly with ergosterol in the fungal cell membrane, disrupting its integrity.[4] Another proposed mechanism is the inhibition of enzymes crucial for fungal metabolism, such as benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds.[1] For bacteria, the presence of the isopropyl group on related compounds has been highlighted as important for their activity, though the exact molecular targets are still under investigation.[4] Further research is necessary to elucidate the specific pathways modulated by this compound.

References

Cell Culture Applications of 4-Isopropylcinnamic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in biomedical research due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modification, leading to a wide array of derivatives with potentially enhanced biological efficacy. This document focuses on the cell culture applications of 4-isopropylcinnamic acid derivatives, providing detailed protocols for evaluating their therapeutic potential and summarizing the available biological data. While specific research on this compound derivatives is limited, this guide draws upon the broader knowledge of cinnamic acid derivatives to provide a comprehensive framework for their investigation.

I. Anticancer Applications

Derivatives of cinnamic acid have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives against several human cancer cell lines. It is important to note that specific data for this compound derivatives are not widely available in the public literature. The data presented here are for other cinnamic acid derivatives and are intended to be illustrative of the potential potency of this class of compounds.

Derivative Name/IdentifierCancer Cell LineCell TypeIC50 (µM)Reference
Compound 4ii HT-29Colon CancerPotent Inhibitor[1]
A-549Lung CancerGood Activity[1]
OAW-42Ovary CancerPotent Inhibitor[1]
MDA-MB-231Breast CancerPotent Inhibitor[1]
HeLaCervical CancerHigh Activity[1]
6-Cinnamoyl-4-arylaminothienopyrimidine 59e A549Lung Cancer0.04[2]
HeLaCervical Cancer0.004[2]
6-Cinnamoyl-4-arylaminothienopyrimidine 59g HeLaCervical Cancer0.033[2]
Oleanolic acid-cinnamic acid ester 44o HeLaCervical Cancer1.35[2]
Oleanolic acid-cinnamic acid ester 44e MCF-7Breast Cancer1.79[2]
Cinnamic acyl sulfonamide 55p Bel7402/5-FU (drug-resistant)Hepatocellular Carcinoma2.09[2]
Cinnamic acyl sulfonamide 55p Bel7402 (drug-sensitive)Hepatocellular Carcinoma0.85[2]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives 16c, 16d, 17a, 17d HeLa, SKOV-3, MCF-7Cervical, Ovarian, Breast Cancer< 10 µg/mL[3]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12 )HCT-116Colon Cancer16.2[4]
5-isopropyl-2-methylphenyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate (17 )HCT-116Colon Cancer> 250[4]
2-isopropyl-5-methylphenyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate (18 )HCT-116Colon Cancer> 250[4]

II. Anti-inflammatory Applications

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data Summary

The following table presents data on the anti-inflammatory activity of various cinnamic acid derivatives.

Derivative Name/IdentifierCell LineAssayIC50 (µM)Reference
Phenyl-substituted cinnamic acidsSoybean Lipoxygenase (LOX)LOX Inhibition7.4 - 100[5]
Cinnamic acid-1,2,4-triazole hybrid 4b Soybean Lipoxygenase (LOX)LOX Inhibition4.5[6]
Cinnamic acid-1,2,4-triazole hybrid 4g Soybean Lipoxygenase (LOX)LOX Inhibition4.5[6]
Cinnamic acid-1,2,4-triazole hybrid 6a Soybean Lipoxygenase (LOX)LOX Inhibition5.0[6]
Hydroxylated cinnamic acid derivative 117 Cyclooxygenase-1 (COX-1)COX-1 Inhibition4.3[7]
Hydroxylated cinnamic acid derivative 117 Cyclooxygenase-2 (COX-2)COX-2 Inhibition1.09[7]

III. Experimental Protocols

This section provides detailed protocols for key cell culture experiments to assess the biological activity of this compound derivatives.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

D. Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess changes in the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, Caspase-3) following treatment with a this compound derivative.

Materials:

  • Cell culture dishes

  • Cancer cell line of interest

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.

IV. Signaling Pathways and Visualizations

Cinnamic acid derivatives are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.[8][9][10][11]

A. Experimental Workflow for Drug Screening

The following diagram illustrates a typical workflow for screening the biological activity of this compound derivatives in cell culture.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Compound Synthesize/Acquire This compound Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Treat Treat Cells with Serial Dilutions of Compound Stock->Treat Cells Culture Cancer Cell Lines Plate Plate Cells in 96-well Plates Cells->Plate Plate->Treat MTT Perform MTT Assay for Cell Viability Treat->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Western Western Blot for Key Signaling Proteins IC50->Western Analysis Analyze Flow Cytometry and Western Blot Data Apoptosis->Analysis CellCycle->Analysis Western->Analysis Conclusion Draw Conclusions on Anticancer/Anti-inflammatory Potential Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound derivatives.

B. NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including cinnamic acid derivatives.

G cluster_0 cluster_1 cluster_2 Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Inactive_Complex Inactive Complex (NF-κB-IκB) IkB->Inactive_Complex NFkB NF-κB (p50/p65) NFkB->Inactive_Complex NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory & Pro-survival Genes DNA->Transcription Derivative 4-Isopropylcinnamic Acid Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

C. MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.

G cluster_0 cluster_1 cluster_2 Stimulus Growth Factors, Stress Stimuli Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc Active ERK ERK->ERK_nuc Translocates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->TranscriptionFactors Activates GeneExpression Altered Gene Expression (Proliferation, Apoptosis) TranscriptionFactors->GeneExpression Derivative 4-Isopropylcinnamic Acid Derivative Derivative->Raf Modulates Derivative->ERK Modulates

References

In Vitro Biological Effects of 4-Isopropylcinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vitro studies detailing the biological effects of 4-Isopropylcinnamic acid are not available. The following application notes and protocols are based on the well-documented biological activities of structurally related cinnamic acid derivatives, such as p-coumaric acid, ferulic acid, and caffeic acid. This information is provided as a reference for researchers and drug development professionals interested in the potential biological activities of substituted cinnamic acids.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely found in plants, known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties make them promising candidates for the development of new therapeutic agents. This document provides an overview of the potential in vitro biological effects of this compound based on data from its structural analogs, along with detailed protocols for key experiments.

I. Potential Biological Activities and Quantitative Data of Related Cinnamic Acid Derivatives

The biological activities of cinnamic acid derivatives are often attributed to their chemical structure, particularly the substitutions on the phenyl ring. The following tables summarize the in vitro antioxidant and anticancer activities of p-coumaric acid, ferulic acid, and caffeic acid, which are structurally similar to this compound.

Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 ValueReference
p-Coumaric AcidDPPH Radical Scavenging~71.2% inhibition at 45 µg/mL[1]
p-Coumaric AcidSuperoxide Radical Scavenging0.214 µg/mL[2]
p-Coumaric AcidHydroxyl Radical Scavenging0.450 µg/mL[2]
Ferulic AcidDPPH Radical ScavengingHigh Activity (Concentration-dependent)[3]
Ferulic AcidROS Inhibition (in RAW 264.7 cells)~76% inhibition at 100 µg/mL[3]
Caffeic AcidDPPH Radical ScavengingIC50 values vary depending on the study[4]
Anticancer Activity

Table 2: In Vitro Anticancer Activity of Cinnamic Acid Derivatives

CompoundCell LineAssayIC50 ValueReference
p-Coumaric AcidHCT 15 (Colon Cancer)Antiproliferative1400 µmol/L[2]
p-Coumaric AcidHT 29 (Colon Cancer)Antiproliferative1600 µmol/L[2]
Caffeic AcidMCF-7 (Breast Cancer)MTT Assay159 µg/mL[5]
Caffeic AcidAsPC1 (Pancreatic Cancer)MTT Assay> 100 µM[6]
Caffeic AcidBxPC3 (Pancreatic Cancer)MTT Assay> 100 µM[6]
Anti-inflammatory Activity

While specific IC50 values are varied across different studies and cell lines, ferulic acid has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a concentration-dependent manner, with up to 74% inhibition at 100 µg/mL[3]. The anti-inflammatory effects of many cinnamic acid derivatives are mediated through the inhibition of key signaling pathways such as the NF-κB pathway.

II. Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of a test compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • Test compound (e.g., this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound to the wells. c. For the control, add 100 µL of methanol instead of the test compound. d. For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the control (DPPH solution without the test compound).

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity and Anticancer Activity

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Cell Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. c. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Abs_sample / Abs_control) x 100 Where:

    • Abs_sample is the absorbance of the cells treated with the test compound.

    • Abs_control is the absorbance of the untreated cells.

  • IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test compound.

III. Signaling Pathways and Visualizations

NF-κB Signaling Pathway in Inflammation

Cinnamic acid derivatives often exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Many anti-inflammatory compounds, including some cinnamic acid derivatives, can inhibit this pathway at various steps.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination Proteasome->IkB Degradation Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by cinnamic acid derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a test compound using the MTT assay.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_24h 3. 24h Incubation (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Prep 4. Prepare Compound Dilutions Incubation_24h->Compound_Prep Cell_Treatment 5. Treat Cells with Compound Compound_Prep->Cell_Treatment Incubation_48h 6. 48h Incubation Cell_Treatment->Incubation_48h Add_MTT 7. Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h 8. 4h Incubation (Formazan Formation) Add_MTT->Incubation_4h Solubilization 9. Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance 10. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

Formulation of 4-Isopropylcinnamic Acid for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 4-Isopropylcinnamic acid for experimental use. Due to its hydrophobic nature, careful preparation is required to ensure solubility and stability in aqueous environments typical of biological assays. This document outlines the physicochemical properties of this compound, provides detailed protocols for its dissolution and use in in vitro experiments, and discusses its potential biological activities.

Physicochemical Properties and Solubility

General Solubility Characteristics:

  • Aqueous Buffers (e.g., PBS): Very low solubility. The solubility of the related compound 4-isopropylbenzoic acid in water is approximately 0.151 mg/mL at 25°C.[1]

  • Organic Solvents: Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For instance, cinnamic acid is soluble in DMSO and ethanol at approximately 29 mg/mL.[2]

A summary of relevant physicochemical and solubility data for this compound and related compounds is presented in Table 1.

PropertyThis compound (Predicted/Inferred)4-Isopropylbenzoic Acid (for comparison)Cinnamic Acid (for comparison)Reference(s)
Molecular Formula C₁₂H₁₄O₂C₁₀H₁₂O₂C₉H₈O₂[3]
Molecular Weight 190.24 g/mol 164.20 g/mol 148.16 g/mol [3]
Aqueous Solubility Expected to be low~0.151 mg/mL at 25°C~0.546 mg/mL[1][4]
DMSO Solubility Expected to be highSoluble~29 mg/mL (~196 mM)[2]
Ethanol Solubility Expected to be highSoluble~29 mg/mL (~196 mM)[2]

Table 1: Physicochemical and Solubility Data

Experimental Protocols

Due to the hydrophobic nature of this compound, the following protocols are recommended for preparing solutions for experimental use, particularly in cell-based assays. The primary strategy involves dissolving the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution, which is then further diluted in aqueous media.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh out 19.02 mg of this compound and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.[2]

  • Sterilization (Optional): If the stock solution will be added to sterile cell cultures, it can be filter-sterilized through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare a final working concentration. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.[2]

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This results in an intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting.[2]

  • Final Dilution: Prepare the final working solution by adding the intermediate solution to the cell culture medium. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration in this working solution will be 0.01%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[2]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 19.02 mg of This compound add_dmso Add 1 mL of sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw stock solution aliquot->thaw intermediate Prepare 1 mM intermediate dilution in cell culture medium thaw->intermediate final Prepare final working concentration in cell culture medium intermediate->final

Caption: Workflow for preparing this compound solutions.

Potential Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific molecular targets of this compound are not well-documented, it is plausible that it modulates signaling pathways similar to other cinnamic acid derivatives.

One of the key pathways implicated in the action of cinnamic acid derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

It is hypothesized that this compound may exert its biological effects by inhibiting the NF-κB signaling pathway. This could occur through various mechanisms, such as preventing the phosphorylation and degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

G cluster_pathway Putative NF-κB Signaling Pathway Inhibition stimulus Pro-inflammatory Stimulus ikk IKK Complex stimulus->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p Phosphorylated IκB nfkb NF-κB ikb_p->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Activation nfkb_nuc NF-κB compound This compound (Hypothesized) compound->ikk Inhibition? G cell_seeding Seed cells in a multi-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat cells with varying concentrations of This compound and vehicle control incubation_24h->treatment incubation_exp Incubate for the desired experimental duration treatment->incubation_exp assay Perform cell viability, cytokine, or other relevant assays incubation_exp->assay data_analysis Analyze and interpret data assay->data_analysis

References

Application Notes and Protocols for the Quantification of 4-Isopropylcinnamic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Isopropylcinnamic acid in complex matrices. The methods described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development, quality control, and academic research.

Introduction

This compound is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and materials science. Accurate and robust analytical methods are crucial for its quantification in complex mixtures such as biological fluids, reaction mixtures, and environmental samples. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for quantifying this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for bioanalytical studies, such as pharmacokinetics, and for detecting trace levels of the analyte in complex matrices.

  • GC-MS: A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[1] The appropriate method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous and Biological Fluids

This protocol is suitable for cleaning up and concentrating this compound from aqueous samples like plasma, urine, or wastewater.

Materials:

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water and methanol

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Acidify the sample (e.g., 1 mL of plasma) with 10 µL of formic acid. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids.

Materials:

  • Ethyl acetate or other suitable organic solvent (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Take a known volume of the sample (e.g., 1 mL) and acidify to pH ~2 with 0.1 M HCl.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat: Repeat the extraction step twice more and combine the organic layers.

  • Washing: Wash the combined organic extract with 1 mL of brine to remove residual water and inorganic impurities.

  • Drying: Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where the concentration is expected to be in the µg/mL range.

Experimental Protocol

  • Instrumentation: An HPLC system with a UV/Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (based on the chromophore of cinnamic acid derivatives).

    • Column Temperature: 30°C.[2]

Quantitative Data Summary (Exemplary)

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.05 µg/mL[3]
Limit of Quantification (LOQ)0.15 µg/mL[3]
Recovery95 - 105%[4]
Precision (RSD%)< 2%[4]

Note: These values are representative and should be determined experimentally during method validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[5]

Experimental Protocol

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC or UPLC system.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 191.1 → Product ion (Q3) m/z 147.1 (loss of CO₂).

      • Internal Standard (e.g., Deuterated analog): To be determined experimentally.

Quantitative Data Summary (Exemplary)

ParameterValueReference
Linearity Range0.1 - 500 ng/mL[6]
Correlation Coefficient (r²)> 0.995[6]
Limit of Detection (LOD)0.03 ng/mL[3]
Limit of Quantification (LOQ)0.1 ng/mL[6]
Recovery92 - 108%[4]
Precision (RSD%)< 5%[4]

Note: These values are representative and should be determined experimentally during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires a derivatization step to increase its volatility. Silylation is a common derivatization technique for carboxylic acids.[1][7][8]

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Extract this compound using LLE as described in Protocol 2.

    • Evaporate the extract to complete dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions (Hypothetical for TMS derivative): To be determined experimentally (e.g., molecular ion and characteristic fragment ions).

Quantitative Data Summary (Exemplary)

ParameterValueReference
Linearity Range10 - 1000 ng/mL[9]
Correlation Coefficient (r²)> 0.99[9]
Limit of Detection (LOD)2 ng/mL[9]
Limit of Quantification (LOQ)10 ng/mL[9]
Recovery88 - 103%[4]
Precision (RSD%)< 10%[4]

Note: These values are representative and should be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Complex Mixture (e.g., Plasma, Reaction Mix) SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE HPLC HPLC-UV SPE->HPLC LCMS LC-MS/MS SPE->LCMS Derivatization Derivatization (for GC-MS) LLE->Derivatization LLE->HPLC LLE->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

hplc_protocol start Start: Prepared Sample hplc_injection Inject 10 µL into HPLC System start->hplc_injection separation Separation on C18 Column Mobile Phase: ACN:H₂O with 0.1% H₃PO₄ (60:40) Flow Rate: 1.0 mL/min hplc_injection->separation detection UV Detection at 275 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification end End: Concentration Result quantification->end

Caption: HPLC-UV analysis workflow for this compound.

gcms_protocol start Start: Dried Extract derivatization Derivatization with BSTFA (70°C for 30 min) start->derivatization gc_injection Inject 1 µL into GC-MS System derivatization->gc_injection separation Separation on HP-5ms Column (Temperature Gradient) gc_injection->separation detection Mass Spectrometry Detection (EI) separation->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum quantification SIM & Quantification mass_spectrum->quantification end End: Concentration Result quantification->end

Caption: GC-MS analysis workflow including the derivatization step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isopropylcinnamic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each of these methods has its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Q2: I am experiencing low yields in my synthesis of this compound. What are the common causes?

A2: Low yields can be attributed to several factors, including:

  • Sub-optimal reaction conditions: Temperature, reaction time, and catalyst choice are critical parameters that need to be optimized for each specific reaction.

  • Purity of reagents: The presence of impurities in the starting materials (4-isopropylbenzaldehyde, malonic acid, acetic anhydride, etc.) can lead to side reactions and a decrease in the yield of the desired product.

  • Presence of water: Some reactions, like the Perkin reaction, are sensitive to moisture, which can hydrolyze the reagents.

  • Inefficient purification: Product loss during the work-up and purification steps can significantly impact the final yield.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent system, such as ethanol/water or methanol/water, is typically used. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

Q4: What are the expected spectroscopic data for this compound?

A4: The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • 1H NMR: Expect to see signals corresponding to the isopropyl group (a doublet and a septet), the aromatic protons, and the vinylic protons of the cinnamic acid backbone.

  • 13C NMR: The spectrum will show characteristic peaks for the carbons of the isopropyl group, the aromatic ring, the double bond, and the carboxylic acid.

  • GC-MS: This technique can be used to determine the purity of the sample and to identify any volatile impurities or side products. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (190.24 g/mol ).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect reaction temperature.Optimize the temperature for the specific reaction (Perkin, Knoevenagel, or Heck).
Inactive or insufficient catalyst.Use a fresh batch of catalyst and ensure the correct stoichiometric amount is used.
Poor quality of starting materials.Purify the starting materials before use. For example, benzaldehyde can be purified by washing with a sodium carbonate solution.[2]
Formation of Side Products Self-condensation of the aldehyde or ketone.Use a milder base or optimize the reaction conditions to favor the desired product.
Polymerization of the starting materials or product.Lower the reaction temperature and/or add a polymerization inhibitor.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Use a different solvent system for extraction. Acid-base extraction can be effective for separating the acidic product.
Oiling out during recrystallization.Ensure the correct solvent or solvent mixture is used for recrystallization. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.
Product is Colored Presence of colored impurities.Treat the solution with activated charcoal during recrystallization to remove colored impurities.

Comparative Data of Synthesis Methods

Synthesis Method Typical Yield Range Key Advantages Key Disadvantages
Perkin Reaction 40-70%Uses readily available starting materials.Requires high temperatures and long reaction times. Can produce side products.[3][4]
Knoevenagel Condensation 70-95%Generally gives high yields under milder conditions.[5][6]May require the use of pyridine, which is toxic.
Heck Reaction 60-90%Good functional group tolerance.Requires a palladium catalyst, which can be expensive and needs to be removed from the final product.

Experimental Protocols

Perkin Reaction

This protocol is a general procedure for the Perkin reaction and can be adapted for the synthesis of this compound.

Materials:

  • 4-Isopropylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 4-isopropylbenzaldehyde, acetic anhydride, and freshly fused, powdered anhydrous sodium acetate.[7]

  • Attach a reflux condenser and heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a larger flask containing water.

  • Boil the mixture to hydrolyze the excess acetic anhydride.

  • Once cooled, the crude this compound will precipitate.

  • Filter the crude product and wash it with cold water.

  • Purify the product by recrystallization from an ethanol/water mixture.

Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation, which is known to be effective for a variety of substituted benzaldehydes.

Materials:

  • 4-Isopropylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling, pour the reaction mixture into a cold, dilute hydrochloric acid solution.

  • The precipitated crude this compound is collected by filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from an ethanol/water mixture.

Heck Reaction

This is a general protocol for the Heck reaction and can be adapted for the synthesis of this compound.

Materials:

  • 4-Bromocumene (4-isopropylbromobenzene)

  • Acrylic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Base (e.g., triethylamine or sodium carbonate)

  • Solvent (e.g., DMF or acetonitrile)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add 4-bromocumene, acrylic acid, the palladium catalyst, and the base.

  • Add the solvent and stir the mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-140°C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

  • The filtrate is then subjected to an acidic work-up to precipitate the this compound.

  • The crude product is collected by filtration and purified by recrystallization.

Visualizations

Perkin_Reaction Perkin Reaction for this compound 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Aldol-type Addition Aldol-type Addition 4-Isopropylbenzaldehyde->Aldol-type Addition Acetic Anhydride Acetic Anhydride Enolate Formation Enolate Formation Acetic Anhydride->Enolate Formation + Sodium Acetate Sodium Acetate (Base) Sodium Acetate (Base) Enolate Formation->Aldol-type Addition Intermediate Intermediate Aldol-type Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Hydrolysis Hydrolysis Dehydration->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Perkin Reaction signaling pathway.

Knoevenagel_Condensation Knoevenagel Condensation for this compound 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Isopropylbenzaldehyde->Nucleophilic Addition Malonic Acid Malonic Acid Carbanion Formation Carbanion Formation Malonic Acid->Carbanion Formation + Piperidine Piperidine (Base) Piperidine (Base) Carbanion Formation->Nucleophilic Addition Intermediate Intermediate Nucleophilic Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation This compound This compound Decarboxylation->this compound

Caption: Knoevenagel Condensation signaling pathway.

Heck_Reaction Heck Reaction for this compound 4-Bromocumene 4-Bromocumene Oxidative Addition Oxidative Addition 4-Bromocumene->Oxidative Addition + Pd(0) Acrylic Acid Acrylic Acid Pd Catalyst Pd Catalyst Base Base Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation + Acrylic Acid Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination + Base This compound This compound Beta-Hydride Elimination->this compound Reductive Elimination->Pd Catalyst (Regeneration)

Caption: Heck Reaction signaling pathway.

Troubleshooting_Workflow General Troubleshooting Workflow cluster_start Start cluster_analysis Analysis cluster_action Action cluster_end End Start Low Yield Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Pure Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Analyze_Side_Products Analyze Side Products (GC-MS)? Check_Conditions->Analyze_Side_Products Optimal Optimize_Conditions Optimize Temp, Time, Catalyst Check_Conditions->Optimize_Conditions Sub-optimal Modify_Workup Modify Work-up/ Purification Analyze_Side_Products->Modify_Workup Side Products Identified Improved_Yield Improved Yield Analyze_Side_Products->Improved_Yield No Side Products Purify_Reagents->Check_Conditions Optimize_Conditions->Analyze_Side_Products Modify_Workup->Improved_Yield

Caption: General troubleshooting workflow for low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Isopropylcinnamic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of cinnamic acid with a nonpolar isopropyl group, which contributes to its hydrophobic nature and consequently, low solubility in aqueous solutions. This poor solubility can lead to challenges in various experimental settings, such as inaccurate dosing in cell-based assays, precipitation in stock solutions, and reduced bioavailability in in vivo studies, ultimately impacting the reliability and reproducibility of experimental results.

Q2: What are the general approaches to improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of this compound in aqueous media. These include:

  • pH Adjustment: As a carboxylic acid with a predicted pKa of approximately 4.54, its solubility can be significantly increased by raising the pH of the solution above its pKa.[1]

  • Use of Co-solvents: Employing water-miscible organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can effectively dissolve the compound before further dilution into aqueous buffers.[1]

  • Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of cyclodextrins can enhance its apparent water solubility.[2][3]

  • Micellar Solubilization: The use of surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the compound, thereby increasing its solubility in the aqueous phase.[4][5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a concentrated stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices due to their ability to dissolve many poorly soluble compounds.[1] It is crucial to minimize the final concentration of the organic solvent in the aqueous working solution (typically to <0.5% v/v) to avoid solvent-induced cellular toxicity or other unintended effects in biological assays.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer

Problem: You've prepared a stock solution in an organic solvent (e.g., DMSO), but upon dilution into your aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms.

Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, a phenomenon often referred to as "crashing out."

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Optimize Co-solvent Concentration: While keeping the co-solvent concentration low is important, a slight, controlled increase (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments.[1]

  • pH Adjustment: If your experimental system allows, increasing the pH of the aqueous buffer to be at least 1-2 units above the pKa of this compound (~4.54) will significantly increase its solubility by converting it to its more soluble salt form.[1]

  • Gentle Warming and Agitation: Gently warming the solution to 37°C and continuous stirring during dilution can help keep the compound in solution. Avoid excessive heat to prevent compound degradation.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This gradual decrease in the organic solvent concentration can sometimes prevent precipitation.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Problem: You are observing variable results or the biological effect of this compound is less potent than anticipated.

Root Cause: Poor solubility can lead to an overestimation of the actual concentration of the dissolved compound, as some of it may have precipitated out of solution.

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation, which may appear as a faint cloudiness or fine particles.

  • Pre-experiment Solubility Check: Prepare your highest working concentration of this compound in your final assay buffer and let it stand for the duration of your experiment. Check for any precipitation at the end of this period.

  • Consider Solubilization Enhancement Techniques: If you consistently face solubility issues, proactively use one of the solubilization methods described in the experimental protocols below, such as cyclodextrin complexation or micellar solubilization.

Quantitative Data on Solubility

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables provide illustrative data based on its structural similarity to other cinnamic acid derivatives and general principles of solubility. This data should be used as a guideline, and empirical determination of solubility in your specific experimental system is highly recommended.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
Water (pH 7.0)< 0.1< 0.53Poorly soluble in neutral aqueous solutions.
Ethanol> 50> 263Freely soluble.
Dimethyl Sulfoxide (DMSO)> 100> 526Freely soluble.[6]

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound

Buffer pHExpected Predominant FormEstimated Solubility (mg/mL)Rationale
4.0Neutral (Acid)< 0.1Below the pKa (~4.54), the less soluble protonated form dominates.[1]
7.4Anionic (Salt)1 - 5Above the pKa, the more soluble deprotonated (salt) form is prevalent.[1]
9.0Anionic (Salt)> 10At higher pH, the equilibrium is further shifted towards the highly soluble salt form.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound.

  • Add the compound to the desired volume of the aqueous buffer.

  • Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve at this stage.

  • Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. The pH of the final solution should be at least 1-2 units above the pKa of the compound (i.e., pH > 6.5).

  • Record the final pH and volume of the solution.

  • For cell-based assays, it is crucial to adjust the pH back to the physiological range (e.g., 7.2-7.4) using 1 M HCl if necessary, while ensuring the compound remains in solution. If precipitation occurs upon pH neutralization, a different solubilization method may be required.

Protocol 2: Solubilization using Co-solvents (DMSO)

This protocol details the preparation of a working solution of this compound for a typical cell-based assay using DMSO as a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh an appropriate amount of this compound into a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a high concentration stock solution (e.g., 100 mM).

    • Vortex or sonicate until the compound is completely dissolved.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the concentrated stock solution in your sterile aqueous buffer or cell culture medium. For example, dilute the 100 mM stock 1:100 to obtain a 1 mM solution with 1% DMSO.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution to your desired final concentrations in the aqueous buffer or cell culture medium. This will ensure the final DMSO concentration remains low (e.g., ≤ 0.1%).

    • Always prepare a vehicle control containing the same final concentration of DMSO.

Protocol 3: Solubilization using β-Cyclodextrins

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound through inclusion complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Methodology:

  • Prepare the Cyclodextrin Solution:

    • Dissolve a desired concentration of HP-β-CD (e.g., 1-10% w/v) in the aqueous buffer with stirring.

  • Add this compound:

    • Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration:

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collection and Concentration Determination:

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, after creating a standard curve.

Visualizations

Experimental Workflow for Preparing Aqueous Solutions

G start Start: Weigh This compound stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_sol direct_dilution Direct Dilution in Aqueous Buffer stock_sol->direct_dilution precipitation Precipitation Occurs? direct_dilution->precipitation success Solution Ready for Use precipitation->success No troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes ph_adjust pH Adjustment troubleshoot->ph_adjust co_solvent Optimize Co-solvent % troubleshoot->co_solvent cyclo Use Cyclodextrins troubleshoot->cyclo micelle Use Surfactants troubleshoot->micelle ph_adjust->success co_solvent->success cyclo->success micelle->success

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

Signaling Pathway: Cinnamic Acid-Induced Apoptosis

Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the activation of the extrinsic apoptotic pathway mediated by TNFα and its receptor, TNFR1.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Pro_Casp8 Pro-Caspase-8 TNFR1->Pro_Casp8 Activates Casp8 Caspase-8 (active) Pro_Casp8->Casp8 Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Casp3 Caspase-3 (active) Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cinnamic_Acid This compound (or derivative) TNFa TNFα Cinnamic_Acid->TNFa Induces Expression TNFa->TNFR1 Binds

Caption: Proposed extrinsic apoptosis pathway induced by cinnamic acid derivatives.

References

Optimizing HPLC Separation of Cinnamic Acid Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of cinnamic acid isomers.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Poor Resolution Between cis- and trans- Cinnamic Acid Peaks

Question: My chromatogram shows overlapping or poorly separated peaks for the cis- and trans- isomers of cinnamic acid. How can I improve the resolution?

Answer: Achieving baseline separation of geometric isomers like cis- and trans-cinnamic acid can be challenging. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Cinnamic acid is an acidic compound. Controlling the mobile phase pH is critical for good peak shape and resolution. It is advisable to work at a pH at least one to two units away from the pKa of cinnamic acid (approximately 4.4). Acidifying the mobile phase, for instance with 0.1% acetic acid or phosphoric acid, is a common and effective strategy.[1]

    • Organic Modifier: Experiment with different organic modifiers. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transmittance. Varying the percentage of the organic modifier in small increments can significantly impact selectivity.[1]

  • Adjust Column Temperature: Temperature can influence the selectivity of the separation. Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to observe its effect on resolution.[1]

  • Change Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different stationary phase. A phenyl-based column can offer alternative selectivity for aromatic compounds like cinnamic acid compared to a standard C18 column.[1][2][3]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also lead to longer run times.[1]

Issue 2: Peak Tailing

Question: The peaks for my cinnamic acid isomers are asymmetrical and show significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like cinnamic acid often results from secondary interactions with the stationary phase. Here’s how to address it:

  • Adjust Mobile Phase pH: Tailing can occur if the mobile phase pH is too close to the pKa of cinnamic acid. Lowering the pH ensures the acid remains in its protonated form, minimizing unwanted interactions with residual silanol groups on the silica-based stationary phase.[1]

  • Check for Column Contamination: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or consider replacing it if performance does not improve.

  • Sample Overload: Injecting a sample that is too concentrated can cause peak distortion. Try reducing the injection volume or diluting the sample.[1]

Issue 3: Shifting Retention Times

Question: I am observing inconsistent retention times for my cinnamic acid isomers across different runs. What could be causing this variability?

Answer: Fluctuating retention times can compromise the reliability of your analysis. The following factors are common causes:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution.

  • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as ambient laboratory temperature changes can affect retention times.[4]

  • Mobile Phase Instability: Prepare fresh mobile phase daily, especially if it contains volatile components or buffers. Ensure the mobile phase components are miscible and properly degassed to prevent bubble formation.[5]

  • System Leaks: Check for any loose fittings or leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[4][5]

Issue 4: Peak Splitting

Question: My cinnamic acid peak is appearing as a split or double peak. What are the possible reasons and solutions?

Answer: Peak splitting can arise from several issues related to the column, sample, or mobile phase.

  • Column Issues:

    • Blocked Frit: The inlet frit of the column can become clogged with particulate matter. If the column manufacturer allows, try back-flushing the column or replace the frit.[6]

    • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. This often requires replacing the column.[6][7]

  • Sample and Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.[5]

  • Co-elution: It is possible that another compound is co-eluting with your analyte. Reducing the injection volume can help determine if this is the case. If two separate peaks appear at a lower concentration, then method optimization is needed to separate the two components.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating cis- and trans-cinnamic acid?

A1: A robust starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acidified water/acetonitrile or water/methanol mixture is commonly employed. For instance, a gradient of methanol and water with 0.2% acetic acid can be effective. UV detection is typically performed at a wavelength between 270-280 nm.[1][8][9]

Q2: How can I identify which peak corresponds to the cis- and which to the trans- isomer?

A2: The trans-isomer of cinnamic acid is generally more stable and, in reversed-phase chromatography, is typically more retained, resulting in a longer retention time than the cis-isomer. To confirm peak identities, you can inject a pure standard of trans-cinnamic acid. Additionally, the trans-isomer can be converted to the cis-isomer through UV irradiation, which can aid in peak identification.[1][10][11][12]

Q3: What are the typical UV absorbance maxima (λmax) for cis- and trans-cinnamic acid?

A3: The UV absorbance maxima differ slightly between the two isomers. Generally, trans-cinnamic acid has a λmax at a slightly longer wavelength than the cis-isomer.

  • trans-Cinnamic Acid: ~270-274 nm[13][14][15]

  • cis-Cinnamic Acid: ~262-270 nm[13][14][15]

Q4: Can I use a phenyl column for this separation?

A4: Yes, a phenyl column is a good alternative to a C18 column. Phenyl columns can provide different selectivity for aromatic compounds due to π-π interactions between the phenyl stationary phase and the aromatic ring of cinnamic acid. This can be particularly useful for separating positional isomers or when resolution on a C18 column is insufficient.[1][2][3]

Data Presentation

Table 1: Example HPLC Methods for Cinnamic Acid Isomer Separation

ParameterMethod 1Method 2Method 3
Column Discovery C18 (250 x 4.6 mm, 5 µm)[8][9]C18 (dimensions not specified)[16][17]Gemini C18 (250 x 4.6 mm, 5 µm)[18]
Mobile Phase Gradient: Water (with 0.2% acetic acid) and Methanol (20% to 100% MeOH over 30 min)[9]Isocratic: Methanol:Acetonitrile:2% Acetic Acid (20:50:30, v/v)[16][17]Gradient: 0.1% Phosphoric Acid in Water and Acetonitrile (0% to 90% ACN over 60 min)[18]
Flow Rate 1.0 mL/min[8][9]0.8 mL/min[16][17]1.0 mL/min[18]
Detection UV at 280 nm[8][9]UV at 292 nm[16][17]UV at 272 nm[18]
Retention Time (trans) Not specified~7.1 min (for cinnamic acid, isomer not specified)[16][17]Not specified
Retention Time (cis) Not specified~6.0 min (for cinnamic acid, isomer not specified)[16][17]Not specified

Note: Retention times are highly dependent on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Dissolution: Accurately weigh a known amount of the cinnamic acid sample and dissolve it in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Sonication: If necessary, sonicate the sample for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to the desired concentration for HPLC analysis.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[1][9]

Protocol 2: Photoisomerization of trans- to cis-Cinnamic Acid

This protocol can be used to generate a cis-cinnamic acid standard for peak identification.

  • Solution Preparation: Prepare a solution of trans-cinnamic acid in a UV-transparent solvent like methanol.

  • UV Irradiation: Place the solution in a quartz vessel and expose it to a UV light source (e.g., a 254 nm UV lamp) for several hours.[10]

  • Monitoring: Monitor the progress of the isomerization by periodically injecting an aliquot of the solution into the HPLC system.

  • Analysis: The resulting chromatogram will show a decrease in the trans-isomer peak and the appearance and growth of the cis-isomer peak.

Mandatory Visualizations

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Troubleshooting Actions start HPLC Problem Observed poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing rt_shift Shifting Retention Times start->rt_shift peak_split Peak Splitting start->peak_split optimize_mp Optimize Mobile Phase (pH, % Organic) poor_resolution->optimize_mp Primary Action peak_tailing->optimize_mp Adjust pH check_equilibration Check Column Equilibration rt_shift->check_equilibration First Check flush_column Flush or Replace Column peak_split->flush_column Check for blockage/void change_temp Adjust Temperature optimize_mp->change_temp If no improvement reduce_concentration Reduce Sample Concentration optimize_mp->reduce_concentration Check for overload end_node Problem Resolved optimize_mp->end_node change_column Change Column (e.g., Phenyl) change_temp->change_column If still unresolved check_leaks Check for Leaks change_temp->check_leaks Inspect system change_temp->end_node change_column->end_node check_equilibration->change_temp Ensure stable temp check_leaks->end_node reduce_concentration->flush_column If tailing persists reduce_concentration->end_node check_sample_solvent Check Sample Solvent Compatibility flush_column->check_sample_solvent Verify compatibility flush_column->end_node check_sample_solvent->reduce_concentration Check for co-elution check_sample_solvent->end_node

Caption: Troubleshooting workflow for common HPLC separation issues.

Photoisomerization_Workflow cluster_process Experimental Steps cluster_results Observation start Start: Pure trans-Cinnamic Acid dissolve Dissolve in Methanol start->dissolve irradiate Irradiate with UV Light (254 nm) dissolve->irradiate monitor Monitor by HPLC Injection irradiate->monitor peak_change Decrease in trans peak Increase in cis peak monitor->peak_change end_node End: Mixture of cis and trans Isomers peak_change->end_node

Caption: Experimental workflow for the photoisomerization of cinnamic acid.

References

Troubleshooting low recovery during recrystallization of 4-Isopropylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4-Isopropylcinnamic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery during the recrystallization of this compound?

A1: The most frequent cause of low recovery is using an excessive amount of solvent during the dissolution step.[1][2] This leads to a significant portion of the product remaining in the mother liquor after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids like this, a mixed solvent system is often effective. A common choice is a mixture of ethanol and water, where the compound is soluble in ethanol and less soluble in water. It is advisable to perform small-scale solubility tests to determine the optimal solvent ratio.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, reheat the solution until the oil redissolves and add a small amount of the more soluble solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation. Then, allow the solution to cool more slowly.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: If crystals do not form upon cooling, the solution may be too dilute or may require nucleation to begin crystallization. You can try the following techniques:

  • Induce nucleation: Scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.

Troubleshooting Guide for Low Recovery

This guide addresses specific issues that can lead to low recovery of this compound during recrystallization.

Observation Potential Cause Recommended Solution
Very few or no crystals form upon cooling. Excessive solvent used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Solution is not sufficiently saturated. Concentrate the solution by boiling off some of the solvent.
Lack of nucleation sites. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Crystals form during hot filtration. Premature crystallization. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution. Perform the filtration as quickly as possible.
Significant amount of product remains in the mother liquor. Sub-optimal solvent system. Re-evaluate the solvent system. Consider adjusting the ratio of the mixed solvents or trying a different solvent combination.
Incomplete crystallization. Ensure the solution is cooled for a sufficient amount of time. After reaching room temperature, placing the flask in an ice bath can often increase the yield.
Product is lost during washing of the crystals. Washing with a solvent that is not ice-cold. Always use a minimal amount of ice-cold solvent to wash the collected crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the recrystallization of this compound using an ethanol/water mixed solvent system. Disclaimer: This protocol is based on general procedures for similar compounds. It is recommended to perform a small-scale trial to optimize conditions for your specific sample.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of ethanol.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present after dissolution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the new flask.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (turbid).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the closely related compound, trans-cinnamic acid, to serve as a guideline. It is strongly recommended to perform small-scale solubility tests to determine the optimal conditions for this compound.

Solvent SystemTemperature (°C)Solubility of trans-Cinnamic Acid ( g/100g of solvent)Notes
Water25~0.04Slightly soluble at room temperature.
Water98~0.59Solubility increases with temperature but may not be sufficient for efficient recrystallization alone.
Ethanol2523Highly soluble at room temperature, making it a good "soluble" solvent in a mixed-solvent system.
Methanol + Water25Varies with ratioThe solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.
Ethanol + Water25Varies with ratioThe addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.

Visualizations

Troubleshooting_Low_Recovery start Low Recovery Observed check_solvent Was an excessive amount of solvent used? start->check_solvent evaporate Gently evaporate some solvent check_solvent->evaporate Yes check_cooling Was the solution cooled sufficiently? check_solvent->check_cooling No evaporate->check_cooling ice_bath Cool in an ice bath for at least 30 min check_cooling->ice_bath No check_premature_cryst Did crystals form during hot filtration? check_cooling->check_premature_cryst Yes ice_bath->check_premature_cryst preheat_apparatus Pre-heat filtration apparatus next time check_premature_cryst->preheat_apparatus Yes check_washing Was ice-cold solvent used for washing? check_premature_cryst->check_washing No preheat_apparatus->check_washing use_cold_solvent Use minimal amount of ice-cold solvent for washing check_washing->use_cold_solvent No end Improved Recovery check_washing->end Yes use_cold_solvent->end

Caption: Troubleshooting workflow for low recovery during recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter Hot gravity filtration hot_filter_q->hot_filter Yes add_water Add hot water dropwise until persistent turbidity hot_filter_q->add_water No hot_filter->add_water add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool Cool slowly to room temperature add_ethanol->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with minimal ice-cold ethanol/water vacuum_filter->wash dry Dry crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Isopropylcinnamic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Isopropylcinnamic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

IssuePossible Cause(s)Recommended Action(s)
Discoloration (yellowing or browning) of the solid compound 1. Oxidation: Exposure to air and light can cause oxidation of the aromatic ring and the acrylic acid side chain.1. Store the compound in a tightly sealed, amber glass container to protect it from light and air. Purge the container with an inert gas like argon or nitrogen before sealing. 2. Store at recommended low temperatures (see FAQ).
Change in physical appearance (clumping, melting) 1. Hygroscopicity: Absorption of moisture from the atmosphere. 2. Low melting point: The melting point of this compound is relatively low (157-161 °C), and prolonged exposure to elevated ambient temperatures could cause sintering.1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the storage temperature is consistently maintained well below the melting point.
Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) 1. Degradation: The compound may have undergone hydrolysis, oxidation, or photodegradation. 2. Contamination: Improper handling or storage may have introduced impurities.1. Review storage conditions and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use high-purity solvents and clean equipment.
Poor solubility compared to a fresh batch 1. Formation of less soluble degradation products: Some degradation products may have lower solubility. 2. Polymorphism: Changes in the crystalline structure over time.1. Confirm the identity and purity of the material using analytical techniques. 2. If degradation is suspected, acquire a new, certified lot of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at 2-8°C in a tightly sealed, light-resistant (amber) container. For shorter periods, storage at room temperature (20-25°C) is acceptable, provided the compound is protected from light and moisture.

Q2: How does light affect the stability of this compound?

Cinnamic acid and its derivatives are known to be sensitive to light.[1] Exposure to UV light can lead to photodegradation, including isomerization of the trans-double bond to the cis-isomer and potential dimerization or oxidation. It is crucial to store the compound in amber vials or other light-blocking containers.

Q3: Is this compound susceptible to oxidation?

Yes. The presence of the electron-donating isopropyl group on the aromatic ring can make the compound susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[2] Oxidative degradation can lead to the formation of various byproducts, including aldehydes and benzoic acid derivatives.

Q4: Can this compound undergo hydrolysis?

As a carboxylic acid, this compound itself does not undergo hydrolysis. However, if it is in the form of an ester or amide derivative, hydrolysis can occur under acidic or basic conditions, cleaving the ester or amide bond to yield the carboxylic acid.[3][4]

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Oxidation: Leading to the formation of epoxides, aldehydes, and cleavage products of the acrylic side chain.

  • Photodegradation: Including trans-cis isomerization and cycloaddition reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation can occur.

Quantitative Data on Degradation

The following table summarizes illustrative quantitative data on the degradation of a cinnamic acid derivative under forced degradation conditions. Please note that this data is representative and the actual degradation rates for this compound may vary.

ConditionStressorDurationTemperature% Degradation (Illustrative)Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl24 hours80°C< 5%Minimal degradation expected
Basic Hydrolysis 0.1 M NaOH8 hours60°C~10-15%Isomers, potential cleavage products
Oxidation 3% H₂O₂24 hoursRoom Temp~20-30%4-Isopropylbenzaldehyde, epoxides
Thermal Dry Heat48 hours105°C~5-10%Decarboxylation products
Photostability ICH Q1B Option 21.2 million lux hours & 200 W h/m²25°C~15-25%cis-isomer, cyclobutane dimers

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization may be required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the test sample of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for this compound should be determined. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule.[5][6]

1. Acid and Base Hydrolysis:

  • Acid: Dissolve this compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Base: Dissolve this compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 8 hours.

  • After the specified time, cool the solutions to room temperature, neutralize them, and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample with the mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Place a known amount of solid this compound in a petri dish and spread it into a thin layer.

  • Heat the sample in a hot air oven at 105°C for 48 hours.

  • After cooling, dissolve a known amount of the solid in the mobile phase for HPLC analysis.

4. Photostability Testing:

  • Expose the solid this compound and a solution of the compound (1 mg/mL in a suitable solvent) to light as per ICH Q1B guidelines.[7][8][9] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC.

Visualizations

degradation_pathways cluster_oxidation Oxidation (Air, Light) cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) This compound This compound Epoxides Epoxides This compound->Epoxides 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde This compound->4-Isopropylbenzaldehyde Cleavage Products Cleavage Products This compound->Cleavage Products cis-Isomer cis-Isomer This compound->cis-Isomer Cyclobutane Dimers Cyclobutane Dimers This compound->Cyclobutane Dimers Decarboxylation Products Decarboxylation Products This compound->Decarboxylation Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare solutions of this compound Prepare solutions of this compound Acid Hydrolysis Acid Hydrolysis Prepare solutions of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare solutions of this compound->Base Hydrolysis Oxidation Oxidation Prepare solutions of this compound->Oxidation Thermal Stress Thermal Stress Prepare solutions of this compound->Thermal Stress Photostability Photostability Prepare solutions of this compound->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Characterize Degradants (MS, NMR) Characterize Degradants (MS, NMR) HPLC Analysis->Characterize Degradants (MS, NMR)

Caption: Experimental workflow for stability testing.

References

Addressing matrix effects in mass spectrometry analysis of 4-Isopropylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of 4-Isopropylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] In complex biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects in LC-MS analysis.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[4] A dip in the signal upon injection of a blank matrix extract indicates ion suppression. For a quantitative assessment, the post-extraction spike method is used. This involves comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract.[5] A significant difference between the two indicates the presence of matrix effects.

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly clean up the sample and remove interfering components.[3][6]

  • Chromatographic Separation: Modifying the LC method to achieve better separation of this compound from matrix components can reduce co-elution and, therefore, matrix effects.

  • Using an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to compensate for matrix effects.[7][8] The SIL internal standard will experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d7). However, if this is not commercially available, a structurally similar compound with a stable isotope label, such as 4-isopropylbenzoic acid-d7, could be a suitable alternative. It is crucial to ensure that the chosen internal standard does not co-elute with any endogenous compounds in the matrix and exhibits similar ionization characteristics to this compound.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Incompatible mobile phase pH.This compound is an acidic compound. Ensure the mobile phase pH is at least 2 units below its pKa to keep it in its neutral form for better retention and peak shape on a reverse-phase column.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Signal Intensity or No Peak Detected Ion suppression due to matrix effects.Implement a more rigorous sample cleanup method (e.g., SPE). Optimize chromatographic conditions to separate the analyte from the suppression zone. Utilize a stable isotope-labeled internal standard to correct for signal loss.
Inefficient ionization.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). This compound, being an acid, will ionize well in negative ion mode (ESI-).
Incorrect MS/MS transition.Verify the precursor and product ions for this compound. For the [M-H]⁻ ion (m/z 189.2), common fragments include losses of small neutral molecules. Optimize the collision energy for the selected transition.
High Variability in Results Inconsistent sample preparation.Ensure consistent and reproducible sample preparation steps. Automation can help minimize variability.
Uncompensated matrix effects.The use of a suitable internal standard is highly recommended to correct for variability introduced by matrix effects.
Signal Enhancement Observed Co-eluting compounds enhancing the ionization of the analyte.While less common than suppression, ion enhancement can also lead to inaccurate results. The same mitigation strategies as for ion suppression apply: improve sample cleanup and chromatographic separation.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation

This protocol is a quick and simple method for sample cleanup, but may not be sufficient for eliminating all matrix effects.

  • Spike Internal Standard: To a 100 µL aliquot of plasma or serum sample, add 10 µL of the internal standard working solution (e.g., this compound-d7 at 1 µg/mL).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve analyte stability).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust analytical method. Optimization will be required for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions This compound: m/z 189.2 -> 174.2 (Loss of CH3), m/z 189.2 -> 145.2 (Loss of CO2); Internal Standard (e.g., this compound-d7): m/z 196.2 -> 181.2
Collision Energy Optimize for your instrument (start with a range of 10-30 eV)
Dwell Time 100 ms

Data Presentation

Table 1: Example MRM Transitions and Optimized Collision Energies

Compound Precursor Ion (m/z) Product Ion (m/z) Optimized Collision Energy (eV)
This compound189.2174.215
This compound189.2145.225
Internal Standard (IS)196.2181.215

Table 2: Example Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Analyte/IS Peak Area Ratio
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,310,00050,10026.148

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation of Matrix Effects cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Inaccurate or Irreproducible Results PostColumn Qualitative Assessment: Post-Column Infusion Problem->PostColumn Is ion suppression present? PostExtraction Quantitative Assessment: Post-Extraction Spike Problem->PostExtraction Quantify the effect SamplePrep Optimize Sample Preparation (e.g., LLE, SPE) PostColumn->SamplePrep Chroma Optimize Chromatography PostColumn->Chroma IS Use Stable Isotope-Labeled Internal Standard PostColumn->IS PostExtraction->SamplePrep PostExtraction->Chroma PostExtraction->IS Outcome Accurate and Reproducible Quantification SamplePrep->Outcome Chroma->Outcome IS->Outcome SamplePrepDecisionTree Start Start: Sample Analysis Required MatrixComplexity Assess Matrix Complexity Start->MatrixComplexity SimpleMatrix Simple Matrix (e.g., buffer) MatrixComplexity->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., plasma, tissue) MatrixComplexity->ComplexMatrix High DiluteAndShoot Dilute and Shoot SimpleMatrix->DiluteAndShoot ProteinPrecipitation Protein Precipitation (PPT) ComplexMatrix->ProteinPrecipitation Proceed Proceed to LC-MS Analysis DiluteAndShoot->Proceed CheckRecovery Check Recovery & Matrix Effect ProteinPrecipitation->CheckRecovery LLE Liquid-Liquid Extraction (LLE) CheckRecovery->LLE Not Acceptable SPE Solid-Phase Extraction (SPE) CheckRecovery->SPE Not Acceptable Acceptable Acceptable? CheckRecovery->Acceptable Potentially Acceptable LLE->Acceptable SPE->Acceptable Acceptable->SPE No, try SPE Acceptable->Proceed Yes

References

Technical Support Center: Enhancing the Biological Activity of 4-Isopropylcinnamic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isopropylcinnamic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, detailed experimental protocols, and a summary of biological activity data.

Troubleshooting Guides and FAQs

This section is designed to provide quick and practical solutions to problems you may encounter during your research.

Synthesis and Purification

Question: My Knoevenagel condensation reaction to synthesize a this compound derivative is resulting in a low yield. What are the possible causes and how can I improve it?

Answer: Low yields in Knoevenagel condensations are a common issue.[1] Several factors could be at play:

  • Catalyst Choice and Concentration: The base catalyst used must be strong enough to deprotonate the active methylene compound but not so strong that it causes the aldehyde to self-condense.[1] If you are using a weak base like piperidine or pyridine, try optimizing its concentration. For less reactive starting materials, consider alternative catalysts.

  • Inefficient Water Removal: The Knoevenagel condensation produces water, and its presence can reverse the reaction, leading to an unfavorable equilibrium.[1] To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, especially with non-polar solvents like toluene, or by adding molecular sieves to the reaction mixture.[1]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction will be slow. Conversely, if it's too high, it could lead to the formation of side products. Experiment with a range of temperatures to find the optimal condition for your specific substrates.

  • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Question: I am having trouble purifying my synthesized this compound ester. What are some effective purification strategies?

Answer: Purification of cinnamic acid esters can be challenging due to the presence of unreacted starting materials and byproducts. Here are some recommended steps:

  • Initial Work-up: After the reaction, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate. To remove any unreacted cinnamic acid and the acid catalyst, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the acidic components into their water-soluble salts, which will move to the aqueous layer. Follow this with a brine wash to remove any remaining water-soluble impurities.

  • Column Chromatography: For a higher degree of purity, column chromatography is a very effective method. A silica gel column with a suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate your ester from any remaining starting materials or byproducts. The optimal solvent ratio will depend on the polarity of your specific ester and can be determined by running TLC plates with different solvent combinations beforehand.

Formulation and Solubility

Question: My this compound derivative is precipitating out of the aqueous medium during my cell-based assay. How can I resolve this?

Answer: The low aqueous solubility of many cinnamic acid derivatives is a frequent challenge in biological assays. Here are several approaches to address this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of cinnamic acid derivatives. When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity to your cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiment to account for any effects of the solvent itself.

  • pH Adjustment: this compound is a weak acid. Its solubility in water increases as the pH becomes more alkaline. If your experimental system can tolerate it, a slight increase in the pH of your buffer or medium can help to keep the compound in solution.

  • Gentle Warming and Agitation: After diluting your compound, gentle warming to 37°C and mild agitation can aid in dissolution. However, be cautious not to use excessive heat, which could degrade your compound or other components of the medium.

  • Serial Dilutions: Instead of a single large dilution of your stock solution, perform serial dilutions. This gradual decrease in the organic solvent concentration can sometimes prevent the compound from precipitating.

Biological Assays

Question: I am not getting consistent results in my DPPH antioxidant assay. What could be the issue?

Answer: Inconsistent results in a DPPH assay can arise from several factors:

  • DPPH Solution Instability: The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and store it in the dark. The absorbance of your DPPH working solution at 517 nm should be consistent across experiments.

  • Incubation Time: The reaction between the antioxidant and DPPH is kinetically driven. Ensure you are using a consistent and appropriate incubation time (e.g., 30 minutes in the dark) for all your samples.

  • Sample Solubility: If your this compound derivative is not fully dissolved in the assay solvent (commonly methanol or ethanol), you will get inaccurate and variable results. Ensure complete dissolution before adding the DPPH reagent.

  • Pipetting Errors: Inconsistent pipetting volumes will lead to variability. Ensure your micropipettes are calibrated and use fresh tips for each replicate.

  • Interference from Sample Color: If your sample solution has a color that absorbs at or near 517 nm, it can interfere with the absorbance reading of the DPPH. Run a control containing your sample and the solvent without DPPH to measure and correct for any background absorbance.

Question: My MTT assay for cell viability is showing high background or low absorbance readings. What should I do?

Answer: The MTT assay measures the metabolic activity of viable cells and several factors can affect the outcome:

  • High Background:

    • Contamination: Bacterial or yeast contamination in your cell culture will also reduce the MTT reagent, leading to a false positive signal. Ensure you are using sterile techniques.

    • Serum and Phenol Red Interference: Components in the cell culture medium, like serum and phenol red, can interfere with the assay. When adding the MTT reagent, it is often recommended to use serum-free medium.

  • Low Absorbance Readings:

    • Insufficient Cell Number: If you have too few cells, the amount of formazan produced will be low. Optimize the initial cell seeding density for your specific cell line and the duration of the experiment.

    • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance. After adding the solubilization solution (e.g., DMSO), ensure the plate is shaken thoroughly and that all crystals are dissolved. You can inspect the wells under a microscope to confirm this.

    • Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically between 550-600 nm) and using a reference wavelength if required (e.g., 650 nm).

Quantitative Data on Biological Activities

The following tables summarize the biological activities of this compound and its derivatives. This data is intended for comparative purposes.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

DerivativeCancer Cell LineAssayIC50 (µM)
This compound amideA-549 (Lung)MTT11.38
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)Not Specified~3.2[2]
trans-Cinnamic acidHT29 (Colon)Not Specified250[2]
A novel cinnamic acid derivative (Compound 5)A-549 (Lung)Not Specified10.36[2]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

DerivativeMicroorganismAssayMIC (µg/mL)
4-methoxycinnamic acidVarious bacteria and fungiNot Specified50.4 - 449[2]
4-Coumaric acidMycobacterium tuberculosis H37RvNot Specified244[2]
Cinnamic acidAspergillus nigerNot Specified844[2]
Cinnamic acidCandida albicansNot Specified405[2]

Table 3: Antioxidant Activity of Cinnamic Acid Derivatives

DerivativeAssayActivity
4-aminoantipyrine amide of caffeic acidDPPH radical scavengingEC50 < 100 µM[3]
4-aminoantipyrine amide of ferulic acidDPPH radical scavengingEC50 < 100 µM[3]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound derivative)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2] This solution should be prepared fresh and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of final concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to the respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent used for your samples and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the corresponding concentrations of your derivative. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the graph.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well tissue culture plates

  • Test compound (this compound derivative)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent cell lines) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include wells with untreated cells (negative control) and a vehicle control if your compound is dissolved in a solvent like DMSO.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Addition of MTT Reagent: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, you can aspirate the medium. For suspension cells, you may need to centrifuge the plate first. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 10 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of your compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound (this compound derivative)

  • Griess Reagent (typically a two-part solution: Solution A - 1% sulfanilamide in 5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of your this compound derivative for 1-2 hours.

  • LPS Stimulation: After the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 9-well plate.

    • Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 4-Isopropylcinnamic Acid Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility & Formulation characterization->solubility antioxidant Antioxidant Assays (e.g., DPPH) solubility->antioxidant anticancer Anticancer Assays (e.g., MTT) solubility->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO) solubility->anti_inflammatory data_analysis IC50/EC50 Determination antioxidant->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes induces cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->IKK inhibit mapk_pathway stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK_p38 JNK/p38 MAPKK->JNK_p38 phosphorylates caspases Caspase Activation JNK_p38->caspases activates apoptosis Apoptosis caspases->apoptosis cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->MAPKKK modulate

References

Scaling up the synthesis of 4-Isopropylcinnamic acid for larger studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Isopropylcinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is a derivative of cinnamic acid, and its synthesis can be achieved through several established organic reactions. The most common methods include:

  • Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde (4-isopropylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate) as a base catalyst.[1][2] It often requires high temperatures.[3]

  • Knoevenagel Condensation: This is a versatile method that involves the reaction of an aromatic aldehyde (4-isopropylbenzaldehyde) with a compound containing an active methylene group, such as malonic acid.[4][5] The reaction is typically catalyzed by a weak base like pyridine or piperidine.[4][5] The Doebner modification of this reaction uses pyridine as a solvent and is often followed by decarboxylation to yield the cinnamic acid derivative.[4][6]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-isopropyliodobenzene) and an alkene (such as acrylic acid or its esters).[7][8] This method is known for its high stereoselectivity, typically yielding the trans-isomer.[9][10]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces significant safety challenges that must be addressed:

  • Thermal Management: Exothermic reactions can become difficult to control in large reactors because the heat transfer area per unit volume is much smaller than in laboratory flasks.[11] A failure to manage heat can lead to a runaway reaction. A thorough Process Hazards Analysis (PHA) and reaction calorimetry are essential to understand the thermal profile of the reaction.[11][12]

  • Reagent and Solvent Handling: The use of large quantities of reagents and solvents increases risks related to toxicity, flammability, and environmental impact.[13] Material compatibility with the reactor must also be verified to avoid corrosion.[11]

  • Pressure Control: The vapor pressure of the reaction mixture can increase significantly with temperature, potentially exceeding the maximum allowable working pressure (MAWP) of the reactor, especially with lower boiling point solvents.[12]

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized "hot spots," changes in reaction selectivity, and the formation of impurities, ultimately impacting yield and product quality.[11]

Troubleshooting Guide

Problem 1: Low or Inconsistent Product Yield

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Verify the purity and reactivity of starting materials.
Suboptimal Temperature The optimal temperature can change during scale-up due to different heat transfer characteristics.[12] Re-optimize the temperature profile at the larger scale. For exothermic reactions, ensure the cooling system is adequate to maintain the target temperature.
Poor Mixing Inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[11] Evaluate and optimize the agitator speed and design for the specific reactor volume.
Side Reactions The formation of byproducts is a common issue.[14] This can be exacerbated by prolonged reaction times or incorrect temperatures at scale.[11] Analyze impurities to understand the side reactions and adjust conditions (e.g., temperature, stoichiometry, catalyst loading) to minimize them.

Problem 2: High Level of Impurities in the Final Product

Possible Cause Troubleshooting Step
Impure Starting Materials Always verify the purity of starting materials (e.g., 4-isopropylbenzaldehyde) before use. Purification of starting materials, for instance by washing and drying, may be necessary.[15]
Product Decomposition Extended heating during the reaction or workup can cause the product to decompose.[11] Minimize the time the product is exposed to high temperatures. Consider purification methods that do not require heat, if possible.
Ineffective Purification A purification method that works at a small scale may not be as effective when scaled up. For recrystallization, ensure you are using the ideal solvent or solvent mixture; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.[16] If the product "oils out," try using a more dilute solution or a different solvent system.[16] For colored impurities, treatment with activated carbon can be effective.[17]
Catalyst Residues For catalyst-driven reactions like the Heck reaction, residual metals can be a significant impurity.[17] The workup procedure must be designed to effectively remove the catalyst, which may involve specific aqueous washes, filtration, or treatment with adsorbents.[17]

Comparison of Synthesis Methods

The following table summarizes typical parameters for the synthesis of cinnamic acid derivatives. Actual results for this compound may vary and require optimization.

Parameter Perkin Reaction Knoevenagel Condensation Heck Reaction
Starting Materials 4-Isopropylbenzaldehyde, Acetic Anhydride4-Isopropylbenzaldehyde, Malonic Acid4-Isopropyliodobenzene, Acrylic Acid
Catalyst/Base Sodium or Potassium Acetate[1]Pyridine, Piperidine, or other amines[4]Palladium complex (e.g., Pd(OAc)₂)[7]
Typical Temperature High (140-200 °C)[3]Moderate to High (Reflux)[18]Moderate (80-140 °C)
Reaction Time Long (5-10 hours)[3]Variable (1-5 hours)[18]Variable (2-24 hours)
Typical Yield Moderate to GoodGood to Excellent[19]Good to Excellent
Key Advantages Uses readily available, inexpensive reagents.High yields, versatile for various aldehydes.High stereoselectivity for the trans-isomer.[9]
Key Disadvantages High temperatures, long reaction times, potential for side reactions.[3][20]Use of potentially carcinogenic solvents like pyridine.[5]Expensive and toxic palladium catalyst, potential for metal contamination.[21]

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC. The reaction involves the evolution of CO₂.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[16] Dry the purified crystals under vacuum.

Protocol 2: Synthesis via Perkin Reaction

This protocol is a general procedure and may require optimization.

  • Reactant Mixture: In a round-bottomed flask, combine 4-isopropylbenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and freshly fused, anhydrous potassium acetate (1 equivalent).

  • Heating: Heat the mixture in an oil bath to 180 °C for 5-8 hours.

  • Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker of water while still hot. Boil the resulting mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and dissolve the potassium acetate.

  • Purification of Intermediate: If an oily layer separates, it is the crude acid. Cool the solution. If the product solidifies, it can be filtered. Often, it is better to perform a steam distillation at this stage to remove any unreacted 4-isopropylbenzaldehyde.

  • Acidification and Isolation: After cooling, acidify the solution with hydrochloric acid to precipitate the this compound. Collect the crude product by vacuum filtration and wash with cold water.

  • Final Purification: Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Visualizations

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_products Products 4-iso-benz 4-Isopropylbenzaldehyde process Knoevenagel-Doebner Condensation 4-iso-benz->process malonic Malonic Acid malonic->process 4-iso-cinnamic This compound co2 CO2 h2o H2O process->4-iso-cinnamic process->co2 Decarboxylation process->h2o Dehydration catalyst Pyridine / Piperidine (Base Catalyst) catalyst->process

Caption: Reaction pathway for this compound synthesis.

Scale_Up_Workflow lab_synth Lab Scale Synthesis (grams) proc_opt Process Optimization (Yield, Purity, Time) lab_synth->proc_opt lit_review Literature Review & Route Scouting lit_review->lab_synth pha Process Hazards Analysis (PHA) & Calorimetry proc_opt->pha analytics Analytical Method Development proc_opt->analytics pilot_scale Pilot Scale-Up (kilograms) pha->pilot_scale supply_chain Raw Material Sourcing & Cost Analysis pilot_scale->supply_chain analytics->pha prod_scale Production Scale (tonnes) supply_chain->prod_scale

Caption: General workflow for scaling up a chemical synthesis.

Caption: Decision tree for troubleshooting synthesis issues.

References

Common impurities in synthetic 4-Isopropylcinnamic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common impurities found in synthetic 4-isopropylcinnamic acid and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Knoevenagel condensation and the Heck reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-isopropylbenzaldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine. A common variation is the Doebner modification, which uses pyridine as the solvent and is followed by decarboxylation.[1][2][3]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 4-isopropyl-substituted aryl halide (e.g., 4-bromocumene) with acrylic acid in the presence of a base.[2][4][5]

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic method used.

  • From Knoevenagel Condensation:

    • Unreacted Starting Materials: The most common impurities are unreacted 4-isopropylbenzaldehyde and malonic acid.

    • Side-Products: Although less common with a well-optimized reaction, self-condensation of 4-isopropylbenzaldehyde is a theoretical possibility.

  • From Heck Reaction:

    • Unreacted Starting Materials: Residual 4-isopropylaryl halide and acrylic acid may be present.

    • Homocoupling Products: Formation of biaryl species from the coupling of two aryl halide molecules can occur.

    • Catalyst Residues: Trace amounts of the palladium catalyst and ligands may remain.

    • Diarylation Products: At higher temperatures, the addition of a second aryl group to the acrylic acid can occur.[5]

Q3: How can I remove these impurities to obtain high-purity this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound. A mixed-solvent system, typically ethanol and water, is often used.[6][7][8] The principle behind this technique is the difference in solubility of the desired product and the impurities in the solvent mixture at different temperatures. This compound is soluble in hot ethanol but much less soluble in cold ethanol/water mixtures, while many of the common impurities remain in the mother liquor upon cooling.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to identify and quantify impurities. The spectra of the starting materials and the product have distinct signals that can be monitored.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Troubleshooting Guides

Purification by Recrystallization

Problem: Oiling Out During Recrystallization

Your product separates as an oil instead of forming crystals upon cooling.

Potential Cause Solution
The solution is too concentrated.Reheat the mixture to dissolve the oil and add a small amount of the "good" solvent (ethanol) to decrease the saturation.
The solution is cooling too quickly.Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The boiling point of the solvent is higher than the melting point of the solute.While not the case for ethanol and this compound, this is a general consideration.

Problem: Low Recovery of Purified Product

The yield of your recrystallized this compound is lower than expected.

Potential Cause Solution
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. If crystals form in the funnel, add a small amount of hot solvent to redissolve them.
The crystals were washed with too much cold solvent.Use a minimal amount of ice-cold solvent to wash the crystals on the filter.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

Problem: No Crystals Form Upon Cooling

The solution remains clear even after cooling in an ice bath.

Potential Cause Solution
The solution is not sufficiently saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated and requires nucleation.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a "seed" crystal of pure this compound to induce crystallization.

Experimental Protocols

Recrystallization of this compound (Ethanol/Water System)

This protocol describes a common and effective method for purifying crude this compound.

Materials:

  • Crude synthetic this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Inducing Crystallization: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Continue to pull a vacuum on the crystals for several minutes to air dry them. For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.

Data Presentation

Sample This compound (Area % by HPLC) 4-Isopropylbenzaldehyde (Area % by HPLC) Malonic Acid (Area % by HPLC) Other Impurities (Area % by HPLC)
Crude Product85.010.03.02.0
After 1st Recrystallization98.50.5< 0.11.0
After 2nd Recrystallization> 99.8< 0.1< 0.1< 0.1

Note: The values in this table are illustrative and will vary depending on the initial purity of the crude product and the specific recrystallization conditions.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Knoevenagel Knoevenagel Condensation (4-isopropylbenzaldehyde + malonic acid) Crude_Product Crude this compound (with impurities) Knoevenagel->Crude_Product Heck Heck Reaction (4-isopropylaryl halide + acrylic acid) Heck->Crude_Product Dissolution Dissolve in minimal hot ethanol Crude_Product->Dissolution Start Purification Hot_Filtration Hot Filtration (optional, removes insoluble impurities) Dissolution->Hot_Filtration Induce_Crystallization Add hot water to cloud point, then clarify Hot_Filtration->Induce_Crystallization Cooling Slow cooling to RT, then ice bath Induce_Crystallization->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Pure_Product Pure this compound Isolation->Pure_Product Analysis Purity Analysis (NMR, HPLC, MP) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Recrystallization Perform Recrystallization Start->Recrystallization Check_Purity Assess Purity (NMR, HPLC, MP) Recrystallization->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Identify_Impurity Identify Impurity (e.g., Unreacted Aldehyde) Impure->Identify_Impurity Adjust_Recrystallization Adjust Recrystallization (e.g., solvent ratio, cooling rate) Identify_Impurity->Adjust_Recrystallization Other_Purification Consider Alternative Purification (e.g., Column Chromatography) Identify_Impurity->Other_Purification If recrystallization is ineffective Repeat_Recrystallization Repeat Recrystallization Adjust_Recrystallization->Repeat_Recrystallization Repeat_Recrystallization->Check_Purity

Caption: Troubleshooting logic for the purification of this compound.

References

Validation & Comparative

Comparing the antimicrobial activity of 4-Isopropylcinnamic acid to other cinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of 4-Isopropylcinnamic acid and other notable cinnamic acid derivatives. The following sections detail the antimicrobial efficacy, experimental methodologies, and mechanisms of action supported by experimental data.

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, recognized for their broad spectrum of biological activities, including antimicrobial properties.[1] The growing concern over antimicrobial resistance has spurred research into these natural compounds as potential alternatives or adjuncts to conventional antibiotics. This guide focuses on comparing the antimicrobial activity of this compound with other well-studied cinnamic acids, namely cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of 4-isopropylbenzylcinnamide (a derivative of this compound) and other cinnamic acids against a panel of common pathogenic microorganisms. It is important to note that direct MIC data for this compound was not available in the reviewed literature; therefore, data for 4-isopropylbenzylcinnamide is presented as a proxy to infer the potential activity of an isopropyl-substituted cinnamic acid derivative.

CompoundStaphylococcus aureus (ATCC 35903) MIC (µM)Pseudomonas aeruginosa (ATCC 25853) MIC (µM)Candida albicans MIC (µM)
4-Isopropylbenzylcinnamide458.15[2]458.15[2]No data available
Cinnamic Acid>5000[3]>5000[3]405[2]
p-Coumaric Acid>6000[3]>6000[3]No data available
Caffeic AcidNo data availableNo data availableNo data available
Ferulic Acid>6000[3]>6000[3]No data available

Note: The provided MIC values are sourced from different studies and experimental conditions may vary. Direct comparative studies are limited. The data for 4-isopropylbenzylcinnamide suggests that the presence of an isopropyl group may be important for antibacterial activity.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide is primarily based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the cinnamic acid derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of each compound is prepared in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of cinnamic acid and its derivatives involves the disruption of the microbial cell membrane.[4][5] This disruption leads to a cascade of events that ultimately result in cell death.

Figure 1. Proposed mechanism of antimicrobial action of cinnamic acid derivatives.

Cinnamic acids, being lipophilic in nature, can easily interact with the lipid bilayer of the cell membrane, leading to an increase in its permeability. This increased permeability allows for the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.[4] Some studies also suggest that these compounds can interfere with cellular processes by inhibiting enzymes and altering gene expression.[5]

Experimental Workflow for Assessing Antimicrobial Activity

The overall process of evaluating the antimicrobial activity of cinnamic acid derivatives can be visualized as a systematic workflow.

Experimental_Workflow cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Compound Synthesize/Obtain Cinnamic Acid Derivatives MIC Determine MIC (Broth Microdilution) Compound->MIC Microbe Culture & Standardize Microbial Strains Microbe->MIC MembraneAssay Membrane Permeability Assay MIC->MembraneAssay EnzymeAssay Enzyme Inhibition Assay MIC->EnzymeAssay Analysis Compare MIC Values & Analyze Mechanistic Data MembraneAssay->Analysis EnzymeAssay->Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Analysis->Conclusion

Figure 2. General experimental workflow for comparing antimicrobial activity.

This structured approach ensures a comprehensive evaluation of the antimicrobial potential of the test compounds, from initial screening to understanding their mode of action. The data generated from these experiments is crucial for identifying promising candidates for further drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are recognized for a wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The core structure, consisting of a benzene ring, an acrylic acid functional group, and an alkene double bond, allows for extensive modification, leading to compounds with enhanced efficacy.[3] The nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid moiety, play a crucial role in determining the biological activity of these derivatives.[3]

Comparative Biological Activities of Cinnamic Acid Derivatives

The biological efficacy of cinnamic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring and alterations to the acrylic acid side chain. This section provides a comparative overview of their key activities.

Antimicrobial and Antifungal Activity

Cinnamic acid derivatives exhibit a broad spectrum of activity against bacteria and fungi.[4] Their mechanism of action often involves the disruption of microbial cell membranes.[1]

Generally, the introduction of hydroxyl and methoxy groups on the phenyl ring enhances antimicrobial and antifungal properties. For instance, 4-methoxycinnamic acid has shown potent antibacterial and antifungal effects. A structure-activity relationship study on cinnamic acid derivatives against various fungal species revealed that the presence and position of substituents are critical. For example, (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid exhibited significant antifungal activity against Aspergillus niger, comparable to the standard drug miconazole.

The antifungal action of some cinnamic acid derivatives has been linked to the inhibition of benzoate 4-hydroxylase (CYP53), a key enzyme in fungal metabolism.[5]

Enzyme Inhibition

Cinnamic acid derivatives have been identified as inhibitors of various enzymes, a property that contributes to their therapeutic potential.

  • α-Glucosidase Inhibition: Several trans-cinnamic acid derivatives have been investigated as α-glucosidase inhibitors, which is relevant for the management of diabetes. Studies have shown that substituents at the 4-position of the phenyl ring can alter inhibitory activity. For instance, 4-methoxy-trans-cinnamic acid and its ethyl ester derivative have demonstrated potent α-glucosidase inhibition.[6] Interestingly, increasing the bulkiness of the 4-alkoxy substituent tends to decrease the inhibitory activity.[6]

  • Chorismatase and Isochorismatase Inhibition: Cinnamic acid-derived compounds have been developed as inhibitors of chorismatases and isochorismatases, enzymes involved in microbial metabolic pathways.[7] The saturation of the side chain was found to influence the inhibitory potency, with the saturated compound being a better inhibitor for chorismatases.[7]

  • Oncogenic Protein Kinase Inhibition: Cinnamic acid derivatives have also been explored as inhibitors of oncogenic protein kinases, which are crucial targets in cancer therapy.[8] The mode of inhibition can vary from ATP-competitive to non-competitive, depending on the specific derivative and the kinase.[8]

Anti-inflammatory and Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants that can scavenge free radicals.[1] This antioxidant capacity is closely linked to their anti-inflammatory effects.

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] They can also inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

Quantitative Data on Biological Activities

The following table summarizes the inhibitory concentrations of various cinnamic acid derivatives against different biological targets, providing a quantitative comparison of their potency.

Compound/DerivativeTarget Organism/EnzymeActivityValueReference
4-methoxycinnamic acidVarious bacteria and fungiMIC50.4 - 449 µM
3,4-methylenedioxycinnamic acidMycobacterium tuberculosis H37RvMIC312 µM[10]
Cinnamic acidAspergillus nigerMIC844 µM[10]
Cinnamic acidCandida albicansMIC405 µM[10]
Sinapic acidStaphylococcus aureus 209MIC558 µM[10]
Sinapic acidStreptococcus pyogenes 10535MIC558 µM[10]
(E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acidAspergillus nigerAntifungal ActivityComparable to miconazole
4-hydroxycinnamic acid derivative (methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate)Mycobacterium marinumIC5064 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of cinnamic acid derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound is pre-incubated with the enzyme solution.

  • Initiation of Reaction: The substrate is added to the mixture to start the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Measurement: The reaction is stopped, and the amount of product formed (e.g., p-nitrophenol) is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.

NF-κB Signaling Pathway Analysis

The effect of compounds on the NF-κB signaling pathway can be assessed using various molecular biology techniques.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and treated with the test compound and a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Protein Extraction: Nuclear and cytoplasmic proteins are extracted from the cells.

  • Western Blotting: The expression and phosphorylation levels of key proteins in the NF-κB pathway (e.g., IκBα, p65) are analyzed by Western blotting using specific antibodies.

  • ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum start->prep_inoculum prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway.

References

A Comparative Analysis of the Biological Effects of Cis- and Trans-4-Isopropylcinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of cinnamic acid derivatives plays a pivotal role in their biological activity. This guide provides a comparative analysis of the known biological effects of the cis and trans isomers of cinnamic acid, which serves as a predictive framework for understanding the potential differential activities of cis- and trans-4-isopropylcinnamic acid. While direct comparative studies on the 4-isopropylcinnamic acid isomers are limited, the well-documented disparities between the parent cinnamic acid isomers offer valuable insights for research and drug development.

Overview of Isomeric Differences

Cinnamic acid and its derivatives can exist as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more stable and common. However, emerging research indicates that the cis isomer often exhibits enhanced or distinct biological activities. This is attributed to the different three-dimensional structures of the isomers, which affects their interaction with biological targets.

Comparative Biological Activities

The following sections summarize the known differences in the biological effects of cis- and trans-cinnamic acid, which can be extrapolated to their 4-isopropyl derivatives.

Anti-Invasive Activity in Cancer Cells

Studies on human lung adenocarcinoma A549 cells have demonstrated that both cis- and trans-cinnamic acid can inhibit cancer cell invasion. However, the cis-isomer appears to be more potent.[1][2]

Table 1: Comparative Anti-Invasive Activity of Cinnamic Acid Isomers on A549 Cells

IsomerConcentration for Significant Invasion ReductionRelative Potency
cis-Cinnamic Acid50 µMHigher
trans-Cinnamic Acid100 µMLower

Data extrapolated from studies on cinnamic acid.[1][2]

Plant Growth Regulation

In the field of botany, a clear distinction between the activities of the two isomers has been established. Cis-cinnamic acid acts as a natural plant growth-promoting compound, whereas the trans-isomer is largely inactive in this regard.[3][4] This effect is linked to the ability of the cis-isomer to inhibit polar auxin transport.[3]

Table 2: Comparative Effects of Cinnamic Acid Isomers on Plant Growth

IsomerBiological EffectMechanism of Action
cis-Cinnamic AcidGrowth PromotionInhibition of polar auxin transport
trans-Cinnamic AcidInactiveNot channeled into the growth-promoting pathway

Data from studies on Arabidopsis thaliana and rice.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activities of cinnamic acid isomers. These protocols can be adapted for the comparative analysis of this compound isomers.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the anti-invasive potential of compounds on cancer cells.

  • Cell Culture: Human lung adenocarcinoma A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Matrigel Coating: The upper surfaces of Boyden chamber inserts (8 µm pore size) are coated with Matrigel to mimic the extracellular matrix.

  • Cell Seeding: A549 cells are seeded into the upper chamber in a serum-free medium containing the test compounds (cis- or trans-4-isopropylcinnamic acid at various concentrations).

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion.

  • Analysis: Non-invading cells on the upper surface of the insert are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to a control group treated with a vehicle.

Plant Growth Promotion Assay (Arabidopsis thaliana)

This assay assesses the effect of compounds on plant growth.

  • Plant Material: Arabidopsis thaliana seeds are surface-sterilized.

  • Growth Medium: Seeds are plated on a sterile growth medium (e.g., Murashige and Skoog) containing different concentrations of cis- or trans-4-isopropylcinnamic acid.

  • Growth Conditions: Plates are incubated in a controlled environment with a defined light/dark cycle and temperature.

  • Data Collection: Plant growth parameters, such as root length, lateral root number, and rosette area, are measured at specific time points.

  • Statistical Analysis: The data is statistically analyzed to determine significant differences between the treatment groups and a mock-treated control group.

Signaling Pathways and Experimental Workflows

The differential biological effects of cis and trans isomers can be attributed to their distinct interactions with cellular signaling pathways.

Proposed Anti-Invasive Signaling Pathway

The anti-invasive effects of cinnamic acid derivatives may involve the modulation of matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion.

G Proposed Anti-Invasive Signaling Pathway cluster_0 Cinnamic Acid Isomers cis_CA cis-4-Isopropylcinnamic Acid MMP_Expression MMP-2/MMP-9 Expression/Activity cis_CA->MMP_Expression Strong Inhibition trans_CA trans-4-Isopropylcinnamic Acid trans_CA->MMP_Expression Weaker Inhibition Invasion Cancer Cell Invasion MMP_Expression->Invasion Promotes

Caption: Proposed mechanism of anti-invasive action.

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for the systematic comparison of the biological effects of the isomers.

G Experimental Workflow for Isomer Comparison Start Obtain Pure Isomers (cis & trans) In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Anti-Invasion, Gene Expression) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal Models of Disease) Cell_Based->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Differential Activity Data_Analysis->Conclusion

Caption: Workflow for comparing isomer bioactivity.

Conclusion and Future Directions

Based on the evidence from cinnamic acid, it is reasonable to hypothesize that cis-4-isopropylcinnamic acid may exhibit more potent biological activities in certain contexts, such as anti-cancer and plant growth regulation, compared to its trans isomer. However, this requires direct experimental validation.

Future research should focus on:

  • The synthesis and purification of the cis isomer of this compound.

  • Direct, head-to-head comparative studies of the biological effects of the cis and trans isomers in various in vitro and in vivo models.

  • Elucidation of the specific molecular targets and signaling pathways that are differentially modulated by each isomer.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

Efficacy of 4-Isopropylcinnamic acid versus commercially available antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data on 4-Isopropylcinnamic Acid

A thorough review of the current scientific literature reveals a significant lack of specific data on the antifungal efficacy of this compound. While the broader class of cinnamic acid and its derivatives has been the subject of numerous studies for their antimicrobial properties, this compound itself has not been a specific focus of published antifungal research. One study noted that an isopropyl group was important for the antibacterial activity of certain cinnamic acid amides, but this does not provide direct evidence of its antifungal capabilities.

Therefore, a direct comparison of this compound with commercially available antifungal agents, complete with quantitative data and experimental protocols, is not feasible at this time. This guide will instead provide a comprehensive comparison of the antifungal efficacy of cinnamic acid and its various derivatives against commercially available antifungal agents, drawing on the available scientific data for this class of compounds. This will offer valuable insights for researchers and drug development professionals interested in the potential of cinnamates as antifungal agents.

Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in many plants and have demonstrated a range of pharmacological activities, including antifungal properties.[1] Their potential as alternatives or adjuncts to conventional antifungal therapies is an active area of research. This guide compares the in vitro efficacy of several cinnamic acid derivatives with that of widely used commercial antifungal drugs against common fungal pathogens.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antifungal efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various cinnamic acid derivatives and commercial antifungal agents against clinically relevant fungal species.

Table 1: MIC of Cinnamic Acid Derivatives against Candida albicans

Cinnamic Acid DerivativeMIC (µg/mL)MIC (µM)Fungal Strain(s)
Cinnamic acid-405C. albicans
Methyl caffeate128-C. albicans (ATCC-76645, LM-106, LM-23)[2]
Methyl 2-nitrocinnamate128-C. albicans (ATCC-76645, LM-106, LM-23)[2]
Butyl cinnamate-626.62C. albicans (ATCC-76485)[3]
Ethyl cinnamate-726.36C. albicans (ATCC-76485)[3]
Methyl cinnamate-789.19C. albicans (ATCC-76485)[3]
4-methoxycinnamic acid-50.4 - 449C. albicans[4]
4-nitrocinnamic acid-43.5C. albicans[5]

Table 2: MIC of Cinnamic Acid Derivatives against Aspergillus Species

Cinnamic Acid DerivativeMIC (µg/mL)MIC (µM)Fungal Species
Cinnamic acid-1700Aspergillus terreus, Aspergillus flavus[4]
Cinnamic acid-844Aspergillus niger[4]
Butyl cinnamate-626.62Aspergillus flavus (LM-171)[3]

Table 3: MIC of Commercial Antifungal Agents against Candida and Aspergillus Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
FluconazoleCandida albicans≤0.25 - 160.51
FluconazoleCandida glabrata≤0.25 - >64832
FluconazoleCandida parapsilosis≤0.25 - 812
FluconazoleCandida tropicalis≤0.25 - 412
Amphotericin BCandida spp.0.12 - 2-2
Amphotericin BAspergillus fumigatus0.12 - 20.51
Amphotericin BAspergillus flavus0.25 - 212
Amphotericin BAspergillus niger0.12 - 20.51
Amphotericin BAspergillus terreus0.5 - 212
ItraconazoleAspergillus spp.0.12 - >16--

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here are compiled from various studies for comparative purposes.

Experimental Protocols

The determination of MIC is crucial for evaluating the efficacy of antifungal agents. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antifungal Agent Stock Solutions:

  • The antifungal agent (e.g., a cinnamic acid derivative or a commercial drug) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial twofold dilutions of the stock solution are then prepared in a liquid broth medium, such as RPMI 1640, within a 96-well microtiter plate.

2. Inoculum Preparation:

  • The fungal isolate to be tested is cultured on an appropriate agar medium to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This standardized suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells per mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing the fungal inoculum without any antifungal agent) and a sterility control well (containing only the broth medium) are included on each plate.

  • The plates are incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.

4. Determination of MIC:

  • After incubation, the plates are examined visually or with a spectrophotometer for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the growth control.[6]

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1p zymosterol Zymosterol lanosterol->zymosterol Erg11p (CYP51) Target of Azoles fecosterol Fecosterol zymosterol->fecosterol Erg24p episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol Erg3p

Caption: The ergosterol biosynthesis pathway in fungi, a major target for antifungal drugs.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antifungal_prep Prepare Antifungal Dilutions inoculation Inoculate Microtiter Plate antifungal_prep->inoculation inoculum_prep Prepare Fungal Inoculum inoculum_prep->inoculation incubation Incubate at 35°C inoculation->incubation read_results Read Results Visually or Spectrophotometrically incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the broth microdilution assay for determining MIC.

Proposed Signaling Pathway Inhibition by Cinnamic Acid Derivatives

CYP53_Inhibition cinnamic_derivative Cinnamic Acid Derivative cyp53 CYP53 (Benzoate 4-hydroxylase) cinnamic_derivative->cyp53 Inhibits hydroxybenzoate 4-Hydroxybenzoate cyp53->hydroxybenzoate Catalyzes fungal_growth Fungal Growth Inhibition cyp53->fungal_growth Inhibition leads to benzoate Benzoate benzoate->cyp53 Substrate detox Detoxification Pathway hydroxybenzoate->detox

Caption: Inhibition of the fungal-specific CYP53 enzyme by cinnamic acid derivatives.

Conclusion

While specific data on the antifungal efficacy of this compound is not currently available, the broader class of cinnamic acid derivatives demonstrates notable antifungal activity against a range of pathogenic fungi. The MIC values of some derivatives are comparable to those of commercial antifungal agents, suggesting their potential as lead compounds for the development of new antifungal drugs. The mechanisms of action for these derivatives appear to be diverse, with some targeting the ergosterol biosynthesis pathway, a well-established target for antifungal therapy, and others inhibiting fungal-specific enzymes like CYP53.[7] Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to evaluate their in vivo efficacy and safety profiles. The experimental protocols and pathways described in this guide provide a framework for future investigations into the therapeutic potential of cinnamic acid derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Isopropylcinnamic acid is crucial for quality control, stability testing, and pharmacokinetic analysis in pharmaceutical development. The validation and cross-validation of the analytical methods used are fundamental to ensuring data integrity and regulatory compliance.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The performance of an analytical method is evaluated through a series of validation parameters. The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of cinnamic acid derivatives, providing a benchmark for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.03 µg/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for the analysis of organic acids (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

  • Derivatization: A derivatization step is typically required to increase the volatility of the cinnamic acid. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent (e.g., at 70°C for 30 minutes) prior to injection.

  • Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared in a suitable solvent. An internal standard is often used for improved accuracy. The derivatization step is performed on both standards and samples before analysis.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationships between key analytical method validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (e.g., HPLC & GC-MS) DefineObjective->SelectMethods SetAcceptanceCriteria Set Acceptance Criteria SelectMethods->SetAcceptanceCriteria AnalyzeSamplesMethod1 Analyze a Set of Samples by Method 1 (HPLC) SetAcceptanceCriteria->AnalyzeSamplesMethod1 AnalyzeSamplesMethod2 Analyze the Same Set of Samples by Method 2 (GC-MS) SetAcceptanceCriteria->AnalyzeSamplesMethod2 CompareResults Compare Results Statistically AnalyzeSamplesMethod1->CompareResults AnalyzeSamplesMethod2->CompareResults EvaluateBias Evaluate for Systematic Bias CompareResults->EvaluateBias AssessAgreement Assess Agreement Between Methods CompareResults->AssessAgreement Conclusion Conclusion on Method Comparability EvaluateBias->Conclusion AssessAgreement->Conclusion ValidationParameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy establishes concentration range Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ defines lower limit Accuracy->Precision Robustness Robustness Accuracy->Robustness assessed under varied conditions Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD SystemSuitability System Suitability SystemSuitability->Accuracy ensures system performance SystemSuitability->Precision

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Isopropylcinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the reported in vitro and potential in vivo efficacy of 4-Isopropylcinnamic acid and its closely related derivatives. The available research primarily focuses on the antimicrobial properties of these compounds in laboratory settings, with a notable lack of direct in vivo studies on this compound itself. This document aims to summarize the existing experimental data, detail relevant methodologies, and provide a framework for understanding the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Antimicrobial Activity

Research has highlighted the significance of the isopropyl group for the antibacterial activity of cinnamic acid derivatives. A study on synthetic cinnamides and cinnamates identified 4-isopropylbenzylcinnamide as a potent antibacterial agent.[1][2] The in vitro efficacy of this derivative against various bacterial strains was quantified by determining its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of a 4-Isopropyl Cinnamic Acid Derivative
CompoundMicroorganismStrainMIC (µM)
4-isopropylbenzylcinnamideStaphylococcus aureusATCC-35903458.15
4-isopropylbenzylcinnamideStaphylococcus epidermidisATCC-12228458.15
4-isopropylbenzylcinnamidePseudomonas aeruginosaATCC-25853458.15

Data sourced from a study on synthetic cinnamides and cinnamates, where the presence of the isopropyl group was suggested to be important for antibacterial activity.[1][2]

In Vivo Efficacy: An Extrapolation from Related Compounds

Currently, there is a significant lack of published in vivo efficacy studies specifically for this compound. However, the broader class of cinnamic acid derivatives has been investigated for various in vivo biological activities, including anti-inflammatory effects.[3][4][5] These studies provide a basis for hypothesizing the potential in vivo applications of this compound.

Animal models, such as the carrageenan-induced paw edema model in rodents, are commonly used to assess the anti-inflammatory potential of novel compounds.[5][6] In this model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. While no such data is available for this compound, the established anti-inflammatory properties of other cinnamic acid derivatives suggest that this could be a promising area for future investigation.

Experimental Protocols

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of 4-isopropylbenzylcinnamide was determined using the broth microdilution method, a standard laboratory technique for assessing antimicrobial susceptibility.[7][8]

1. Preparation of Reagents and Microorganism:

  • A stock solution of the test compound (e.g., 4-isopropylbenzylcinnamide) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • The bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the exponential growth phase. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

2. Serial Dilution:

  • In a 96-well microtiter plate, serial two-fold dilutions of the compound's stock solution are made with the broth medium to achieve a range of concentrations.

  • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

4. MIC Determination:

  • Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

In Vivo: Carrageenan-Induced Paw Edema Model (Representative Protocol)

This protocol describes a general method for evaluating the in vivo anti-inflammatory activity of a compound. It is important to note that this is a representative protocol, and no studies utilizing this model for this compound have been found.

1. Animal Acclimatization and Grouping:

  • Healthy rodents (e.g., rats or mice) are acclimatized to the laboratory conditions for a week.

  • Animals are randomly divided into groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound.

2. Compound Administration:

  • The test compound or control is administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.

3. Induction of Inflammation:

  • A localized inflammation is induced by injecting a small volume of a 1% carrageenan solution into the sub-plantar tissue of one of the hind paws.

4. Measurement of Paw Edema:

  • The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group in comparison to the negative control group. A significant reduction in paw volume in the treatment groups indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Potential Antimicrobial Mechanism of Cinnamic Acid Derivatives cluster_compound This compound Derivative cluster_cell Bacterial Cell Compound 4-Isopropylcinnamic Acid Derivative Membrane Cell Membrane Compound->Membrane Direct Interaction Ergosterol Ergosterol (in Fungi) Compound->Ergosterol Interaction CellWall Cell Wall Compound->CellWall Interaction Intracellular Intracellular Components Membrane->Intracellular Increased Permeability CellDeath Cell Death Intracellular->CellDeath Leakage

Caption: Potential antimicrobial mechanism of cinnamic acid derivatives.

G Workflow for In Vitro MIC Determination A Prepare Compound Stock Solution and Bacterial Inoculum B Perform Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for in vitro MIC determination.

G Workflow for In Vivo Anti-Inflammatory Assay A Animal Acclimatization and Grouping B Administer Test Compound or Controls A->B C Induce Paw Edema with Carrageenan Injection B->C D Measure Paw Volume at Regular Intervals C->D E Calculate Percentage Inhibition of Edema D->E F Analyze and Compare Results Between Groups E->F

Caption: Workflow for in vivo anti-inflammatory assay.

References

Spectroscopic comparison of 4-Isopropylcinnamic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Isopropylcinnamic acid and its synthetic precursors, 4-isopropylbenzaldehyde and malonic acid, provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers a side-by-side examination of their FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectral data, supported by established experimental protocols.

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-isopropylbenzaldehyde with malonic acid, followed by decarboxylation. The distinct spectroscopic signatures of the final product and its precursors allow for effective reaction monitoring and product characterization.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
Compoundν(C=O)ν(O-H)ν(C=C)ν(C-H, aromatic)ν(C-H, aliphatic)
This compound ~1680-1700~2500-3300 (broad)~1625~3050~2960, ~2870
4-Isopropylbenzaldehyde ~1703--~3070~2965, ~2872, ~2730
Malonic Acid ~1710, ~1740~2500-3300 (broad)--~2900
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundAromatic-HVinylic-HMethine-H (-CH)Methyl-H (-CH₃)Carboxylic Acid-H (-COOH)Methylene-H (-CH₂-)
This compound ~7.5 (d), ~7.3 (d)~7.7 (d), ~6.4 (d)~3.0 (septet)~1.2 (d)~12.0 (s, broad)-
4-Isopropylbenzaldehyde ~7.8 (d), ~7.4 (d)-~3.1 (septet)~1.3 (d)--
Malonic Acid ----~11.0 (s, broad)~3.4 (s)
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC=OAromatic-CVinylic-CMethine-C (-CH)Methyl-C (-CH₃)Methylene-C (-CH₂)
This compound ~168~152, ~132, ~129, ~127~145, ~118~34~24-
4-Isopropylbenzaldehyde ~192~155, ~135, ~130, ~127-~34~24-
Malonic Acid ~171----~41
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
CompoundSolventλmax
This compound Ethanol~285
4-Isopropylbenzaldehyde Ethanol~256
Malonic Acid Water<200

Synthetic Pathway and Mechanism

The synthesis of this compound from 4-isopropylbenzaldehyde and malonic acid typically proceeds via the Knoevenagel condensation, often catalyzed by a weak base like piperidine. The reaction pathway is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Intermediate_Product Unstable Adduct 4-isopropylbenzaldehyde->Intermediate_Product + Malonic Acid Malonic_Acid Malonic_Acid Piperidine Piperidine Piperidine->Intermediate_Product Catalyst 4-Isopropylcinnamic_acid This compound Intermediate_Product->4-Isopropylcinnamic_acid - H₂O, - CO₂

Caption: Synthesis of this compound via Knoevenagel condensation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using KBr pellets for solid samples or as a thin film on NaCl plates for liquid samples. The spectra were typically scanned over a range of 4000-400 cm⁻¹. Key functional groups were identified by their characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 300 or 500 MHz NMR spectrometer. Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples were dissolved in a suitable solvent (e.g., ethanol or water) to obtain a concentration within the linear range of the instrument. The wavelength of maximum absorbance (λmax) was determined.

This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. These data are crucial for chemists to monitor the progress of the synthesis and to confirm the identity and purity of the final product.

A Comparative Benchmarking Study on the Synthesis of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive compounds is a critical starting point. This guide provides a comparative analysis of established chemical reactions for the synthesis of 4-Isopropylcinnamic acid, a cinnamic acid derivative with potential pharmacological applications. We will delve into the experimental details of the Perkin, Knoevenagel, and Heck reactions, presenting key performance indicators to inform your selection of the most suitable method.

At a Glance: Synthesis Method Comparison

To facilitate a rapid assessment, the following table summarizes the key quantitative data for the synthesis of this compound via three distinct methods. The data presented is based on reported experimental findings for structurally similar cinnamic acid derivatives, providing a predictive benchmark.

ReactionKey ReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (hours)Reported Yield (%)
Perkin Reaction 4-Isopropylbenzaldehyde, Acetic AnhydrideSodium Acetate-1801374-77[1]
Knoevenagel Condensation 4-Isopropylbenzaldehyde, Malonic AcidPyridine, Piperidine-100 (Water Bath)1.5~90[2]
Heck Reaction 4-Bromocumene, Acrylic AcidPalladium Acetate, TriphenylphosphineDMF/Water1002~79[3]

In-Depth Analysis of Synthesis Protocols

Perkin Reaction

The Perkin reaction offers a classical approach to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride.[4][5]

Experimental Protocol (Adapted from a similar synthesis[1]):

A mixture of 4-isopropylbenzaldehyde (1 equivalent), freshly fused sodium acetate (1.45 equivalents), and acetic anhydride (2.06 equivalents) is heated in an oil bath at 180°C for approximately 13 hours.[1] The reaction mixture is then cooled slightly and poured into water. The resulting solid is collected by suction filtration, washed with water, and then dissolved in aqueous ammonia. The solution is filtered, and the filtrate is acidified with dilute sulfuric acid to precipitate the crude this compound. Recrystallization from an appropriate solvent such as ethanol yields the purified product.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[6]

Experimental Protocol (Adapted from a similar synthesis[2]):

A mixture of 4-isopropylbenzaldehyde (1 equivalent) and malonic acid (3 equivalents) is heated on a water bath with a catalytic amount of pyridine (0.02 equivalents). The reaction is monitored for the cessation of carbon dioxide evolution, which typically takes around 90 minutes.[2] After cooling, the reaction mixture is treated with water and acidified with dilute hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized to afford pure this compound. This method often provides high yields under relatively mild conditions.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[3][7]

Experimental Protocol (Adapted from a similar synthesis[3]):

In a reaction vessel, 4-bromocumene (1 equivalent), acrylic acid (1.2 equivalents), palladium acetate (catalyst), and triphenylphosphine (ligand) are dissolved in a mixture of DMF and water.[3] A base, such as sodium carbonate, is added, and the mixture is heated at 100°C for approximately 2 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method like column chromatography or recrystallization.

Potential Biological Significance: The Nrf2 Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. One of the key signaling pathways implicated in these cellular responses is the Keap1-Nrf2 pathway.[8] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[9][10] The activation of this pathway by compounds like cinnamic acid derivatives can enhance the cellular defense against oxidative damage.

Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Antioxidant Proteins genes->proteins translates to cinnamic_acid This compound cinnamic_acid->keap1_nrf2 may induce dissociation

Caption: The Keap1-Nrf2 signaling pathway and potential modulation by this compound.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and subsequent purification of this compound, regardless of the chosen synthetic route, follows a series of standard laboratory procedures.

Synthesis_Workflow reactants Reactants & Solvent reaction Chemical Reaction (Perkin, Knoevenagel, or Heck) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure this compound purification->pure analysis Analysis (NMR, IR, MS, Melting Point) pure->analysis

References

Unveiling the Anticancer Potential: A Comparative Study on the Cytotoxicity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a paramount objective. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a promising class of compounds with diverse biological activities, including significant cytotoxic effects against various cancer cell lines. This guide presents a comparative analysis of the cytotoxicity of different cinnamic acid derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

The cytotoxic efficacy of cinnamic acid derivatives is intrinsically linked to their chemical structure, with the nature and position of substituents on the phenyl ring playing a crucial role in modulating their activity. This structure-activity relationship is a key focus of this guide, providing valuable insights for the rational design of more potent and selective anticancer drug candidates.

Comparative Cytotoxicity: IC50 Values of Cinnamic Acid Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various cinnamic acid derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic effects. Lower IC50 values are indicative of higher cytotoxicity.

Derivative Name/CodeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Amide Derivatives
Compound 5Methyl-substituted amideA-549 (Lung)10.36[1]
Compound 1Methyl-substituted amideA-549 (Lung)11.38[1]
Compound 9Methyl-substituted amideA-549 (Lung)11.06[1]
Cinnamic Acid Esters and Amides
Compound 5Cyano group on aromatic ring of alcohol/amine partMultiple (HeLa, K562, Fem-x, MCF-7)42 - 166[2]
Harmicine-Cinnamic Acid Hybrids
Compound 36fSpecific harmicine and cinnamic acid combinationHepG2 (Liver)0.74[3]
Compound 36eSpecific harmicine and cinnamic acid combinationHepG2 (Liver)2.19[3]
Compound 36dSpecific harmicine and cinnamic acid combinationHepG2 (Liver)3.11[3]
Oleanolic Acid-Cinnamic Acid Esters
Compound 44e4-methylcinnamic acid linked to OA-2-chlorobenzyl esterMCF-7 (Breast)1.79[3][4]
Compound 44oSpecific oleanolic acid-cinnamic acid esterHeLa (Cervical)1.35[3]
6-Cinnamoyl-4-arylaminothienopyrimidines
Compound 59eSpecific thienopyrimidine derivativeA-549 (Lung)0.04[3][4]
Compound 59eSpecific thienopyrimidine derivativeHeLa (Cervical)0.004[3][4]
Compound 59gSpecific thienopyrimidine derivativeHeLa (Cervical)0.033[3][4]
Cinnamic Acid Phenethyl Esters
Compound 9Two hydroxyl groups on benzene ringOral Squamous Carcinoma8.5[5]
Compound 3Two hydroxyl groups on benzene ringOral Squamous Carcinoma23.5[5]
Compound 6Two hydroxyl groups on benzene ringOral Squamous Carcinoma25.1[5]

Experimental Protocols

The evaluation of the cytotoxic activity of the cinnamic acid derivatives cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.

Detailed MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom microtiter plate at a density of approximately 1 x 10^4 cells/well and are allowed to adhere and grow for 24 hours at 37°C in a CO2 incubator.[6]

  • Compound Treatment: After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the cinnamic acid derivatives. A vehicle control (e.g., DMSO) and a positive control are also included. The cells are then incubated for a further 24 to 72 hours.[6]

  • MTT Addition: Following the treatment period, 10 µL of MTT working solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 4 hours at 37°C in a CO2 incubator.[6]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Incubation (24h) Cell Adherence A->B C Treatment with Cinnamic Acid Derivatives B->C D Incubation (24-72h) Compound Exposure C->D E Addition of MTT Reagent D->E F Incubation (4h) Formazan Crystal Formation E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570nm) G->H I Data Analysis (IC50 Calculation) H->I

Experimental workflow for cytotoxicity assessment.

Mechanism of Action: Induction of Apoptosis

Many cinnamic acid derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][8] This is a highly regulated process involving a cascade of molecular events. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.

Several studies have demonstrated that treatment with cinnamic acid derivatives leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3/7.[9][10] The activation of these caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some cinnamic acid derivatives. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.[11]

G cluster_pathway Apoptosis Signaling Pathway Induced by Cinnamic Acid Derivatives CAD Cinnamic Acid Derivative Receptor Death Receptors (e.g., Fas, TNFR) CAD->Receptor Mitochondria Mitochondria CAD->Mitochondria Caspase8 Pro-Caspase-8 Receptor->Caspase8 Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase8->Caspase3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Cinnamic acid derivative-induced apoptosis pathway.

Conclusion

The presented data underscores the significant potential of cinnamic acid derivatives as a source of novel anticancer agents. The cytotoxicity of these compounds is highly dependent on their structural features, with specific substitutions leading to remarkable potency against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis through caspase activation.

This comparative guide provides a valuable resource for researchers in the field of oncology and drug discovery, offering a foundation for the selection and further development of promising cinnamic acid derivatives. Future research should continue to explore the structure-activity relationships and elucidate the detailed molecular mechanisms to design next-generation anticancer therapies with enhanced efficacy and selectivity.

References

Safety Operating Guide

Proper Disposal of 4-Isopropylcinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Isopropylcinnamic acid should be treated as a hazardous chemical waste. Disposal must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Key Safety and Hazard Information

Proper handling and disposal of this compound are informed by its inherent chemical properties and associated hazards. The following table summarizes key data extracted from safety data sheets (SDS).

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Appearance Off-white powder/solid[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Hazards Irritant[1]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure you are wearing appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[3]

  • All handling of solid this compound that may generate dust, and all preparation of its waste, should be conducted in a certified chemical fume hood to avoid inhalation.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Waste Identification and Segregation:

  • This compound waste, including contaminated labware (e.g., weigh boats, gloves, pipette tips), should be designated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be segregated from strong oxidizing agents.[3]

  • Keep solid waste separate from liquid waste solutions containing this compound.

3. Waste Collection and Containerization:

  • Solid Waste:

    • Collect solid this compound waste and contaminated materials in a designated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

    • Avoid overfilling the container.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and compatible container (e.g., a glass or HDPE bottle with a screw cap).

    • Do not use metal containers for acidic solutions.[4]

  • Empty Original Containers:

    • A container that held this compound should be considered hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[1]

4. Waste Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound Waste"

    • The concentration and composition (if a solution)

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container

    • The name of the principal investigator or lab contact

5. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • The storage area should be away from heat sources and direct sunlight.[1]

6. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online request system.

  • Do not attempt to transport the hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Storage & Final Disposal start Start: Have 4-Isopropylcinnamic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision_state Is the waste solid or liquid? fume_hood->decision_state collect_solid Collect in a Labeled, Compatible Solid Waste Container decision_state->collect_solid Solid collect_liquid Collect in a Labeled, Compatible Liquid Waste Container decision_state->collect_liquid Liquid label_container Label Container as 'Hazardous Waste' with Chemical Name & Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is of paramount importance. This document provides critical safety and logistical information for the handling of 4-Isopropylcinnamic acid, encompassing personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to appropriate PPE protocols is crucial to mitigate these risks.

Table 1: Hazard Classifications for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Source: GHS Classification[1][2]

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (Small Quantities) Safety glasses with side shields (compliant with EN166 or OSHA 29 CFR 1910.133)[3]Chemical-resistant gloves (e.g., nitrile rubber)[4]Standard laboratory coatNot typically required with adequate local exhaust ventilation
Weighing or Generating Dust Chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133)[3]Chemical-resistant gloves (e.g., nitrile rubber)[4]Standard laboratory coatNIOSH/MSHA-approved respirator (e.g., N95) or equivalent if ventilation is insufficient[5]
Large-Scale Operations or Spill Cleanup Chemical safety goggles and a face shield[6]Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene)[4]Chemical-resistant apron or coveralls[4]Air-purifying respirator with appropriate particulate filters[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood or other local exhaust ventilation is working correctly.[8] Ensure that an eyewash station and safety shower are readily accessible.[3][8]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in Table 2 and inspect for any damage before use.

  • Prepare a Designated Workspace: Clearly define the area where the chemical will be handled. Ensure the workspace is clean and uncluttered.

Step-by-Step Handling Procedure
  • Transferring the Chemical:

    • When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[9]

    • For weighing, do so within a chemical fume hood or a ventilated balance enclosure.

    • Keep the container of this compound tightly closed when not in use.[5][9]

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the solvent is volatile, perform this step in a chemical fume hood.

  • Post-Handling Procedures:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate any equipment used.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[10]

    • Remove and properly store or dispose of PPE.

Storage Plan
  • Store this compound in a tightly closed container.[5][9]

  • Keep the container in a cool, dry, and well-ventilated area.[5][9]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Segregate from bases and inorganic acids.[4][11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

Waste Collection
  • Solid Waste:

    • Collect unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, labeled hazardous waste container for organic acids. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.[11]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

Disposal Procedure
  • All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[10]

  • Do not dispose of this compound down the drain.[3]

  • Arrange for pickup of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Treat empty containers as hazardous until they have been properly decontaminated.[8]

Emergency Response Protocols

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Safe Handling Workflow Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Check_Ventilation Verify Fume Hood Operation Review_SDS->Check_Ventilation Hazard Hazard Communication Review_SDS->Hazard Inspect_PPE Inspect and Don PPE Check_Ventilation->Inspect_PPE Weigh Weigh Solid in Ventilated Enclosure Inspect_PPE->Weigh Transfer Transfer and Prepare Solution Weigh->Transfer Work Perform Experimental Work Transfer->Work Clean Clean Workspace and Equipment Work->Clean Doff_PPE Doff and Store/Dispose of PPE Clean->Doff_PPE Disposal Waste Disposal Clean->Disposal Wash Wash Hands Thoroughly Doff_PPE->Wash Doff_PPE->Disposal Store Store Chemical Properly Wash->Store Hazard->Inspect_PPE

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylcinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Isopropylcinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.